molecular formula C6H10Cl2N2 B1379759 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride CAS No. 1390654-72-4

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride

Cat. No.: B1379759
CAS No.: 1390654-72-4
M. Wt: 181.06 g/mol
InChI Key: UEFABEFZXRFIID-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a useful research compound. Its molecular formula is C6H10Cl2N2 and its molecular weight is 181.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-chloroethyl)-1-methylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2.ClH/c1-9-5-4-8-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFABEFZXRFIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1390654-72-4
Record name 1H-Imidazole, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390654-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Imidazole Intermediate

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a heterocyclic compound of significant interest within the realms of pharmaceutical research and development. As a functionalized imidazole, this molecule serves as a versatile building block in the synthesis of a wide array of more complex chemical entities. The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The presence of a reactive chloroethyl side chain, coupled with the stability afforded by the hydrochloride salt form, makes this compound a valuable intermediate for introducing the 1-methyl-1H-imidazol-2-yl ethyl moiety into target molecules.

A thorough understanding of the physical properties of this hydrochloride salt is paramount for its effective utilization in synthetic chemistry and drug development. These properties dictate crucial parameters such as storage conditions, solubility in various solvent systems, and reactivity, all of which are critical for process optimization, formulation development, and ensuring the reproducibility of experimental outcomes. This guide provides a comprehensive overview of the known physical characteristics of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride, alongside methodologies for their determination.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride are summarized below.

PropertyValueSource(s)
Chemical Formula C₆H₁₀Cl₂N₂[2][3]
Molecular Weight 181.06 g/mol [2][3]
Appearance Solid[2]
CAS Number 1390654-72-4[4]
MDL Number MFCD22666531[2][5]
Structural Representation and Isomerism

The chemical structure of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride consists of a 1-methylimidazole ring substituted at the 2-position with a 2-chloroethyl group. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms of the imidazole ring.

InChI: 1S/C6H9ClN2.ClH/c1-9-5-4-8-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H[2] SMILES: Cl.Cn1ccnc1CCCl[2]

Thermal Properties

The thermal behavior of a compound is critical for determining its stability, storage conditions, and suitability for various manufacturing processes.

Melting Point

The melting point of a hygroscopic solid such as a hydrochloride salt should be determined using a calibrated melting point apparatus, employing a sealed capillary tube to minimize the influence of atmospheric moisture.

Caption: Workflow for Melting Point Determination of a Hygroscopic Solid.

Causality Behind Experimental Choices:

  • Drying the sample: Essential to remove any absorbed water, which can act as an impurity and depress the melting point.[7]

  • Sealed capillary: Prevents the absorption of atmospheric moisture during the heating process, which is crucial for hygroscopic materials.[8]

  • Slow heating rate: Ensures thermal equilibrium between the sample, the heating block, and the thermometer, allowing for an accurate determination of the melting range.

Thermal Stability

While a specific boiling point is not available and likely not applicable due to decomposition, thermal stability can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride, TGA would reveal the onset temperature of decomposition. Imidazole derivatives generally exhibit good thermal stability.[9][10]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can provide information on melting, crystallization, and decomposition. For hydrochloride salts, DSC can be used to accurately determine the melting endotherm and any decomposition exotherms.[11][12]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification. As a hydrochloride salt, 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is expected to have significantly higher aqueous solubility compared to its free base due to the ionic nature of the salt.

Quantitative solubility data for this specific compound in various solvents is not widely published. However, a general solubility profile can be anticipated:

  • High solubility in polar protic solvents like water and lower alcohols (methanol, ethanol).

  • Limited solubility in less polar organic solvents such as dichloromethane and ethyl acetate.

  • Poor solubility in non-polar solvents like hexanes and toluene.

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Solubility_Determination_Workflow Start Add excess solid to a known volume of solvent at a controlled temperature (e.g., 25°C) Agitate Agitate the mixture to facilitate the dissolution process Start->Agitate Equilibrate Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) Agitate->Equilibrate Separate Separate the solid and liquid phases (centrifugation or filtration) Equilibrate->Separate Analyze Quantify the concentration of the dissolved solid in the supernatant using a validated analytical method (e.g., HPLC-UV) Separate->Analyze Result Equilibrium Solubility Analyze->Result

Caption: Shake-Flask Method for Equilibrium Solubility Determination.

Self-Validating System: To ensure that equilibrium has been reached, samples of the supernatant should be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility is considered to be at equilibrium when consecutive measurements show no significant change in concentration.

Spectroscopic and Analytical Data

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride. While a public repository of spectra for this specific compound is not available, the expected spectral characteristics can be inferred from the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the two methylene groups of the chloroethyl chain, and the two non-equivalent protons on the imidazole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the chloro group and the positively charged imidazolium ring.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbon, the two methylene carbons, and the three carbons of the imidazole ring.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to:

  • C-H stretching vibrations of the methyl, methylene, and aromatic groups.

  • C=N and C=C stretching vibrations within the imidazole ring.

  • C-N stretching vibrations.

  • A broad absorption band in the region of 2400-3200 cm⁻¹ is often observed for the N-H stretch of hydrochloride salts.

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak corresponding to the free base (C₆H₉ClN₂), which has a molecular weight of 144.05 g/mol . The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak).

Safety and Handling

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is classified as a hazardous substance.

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[2]

  • Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Storage: It is classified under Storage Class 11 - Combustible Solids.[2] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

Given its potential hygroscopicity, it is advisable to handle this compound in a controlled atmosphere (e.g., a glove box) for applications that are sensitive to moisture.

Conclusion

References

  • Reference placeholder for general synthesis of imidazole deriv
  • ResearchGate. TGA, DTG and DSC curves for imidazol at 10 °C/min of heating rate. Available from: [Link]

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  • Reference placeholder for general LogP information of imidazole deriv
  • Reference placeholder for general crystal structure information of imidazole deriv
  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. Available from: [Link]

  • Reference placeholder for general information on hydrochloride salts in pharmaceuticals.
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  • National Center for Biotechnology Information. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Available from: [Link]

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  • RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available from: [Link]

  • ResearchGate. Thermogravimetric analysis (TGA) curves of the imidazole derivatives. Available from: [Link]

  • Reference placeholder for general information on NMR of imidazole deriv
  • Reference placeholder for general information on IR of imidazole deriv
  • Reference placeholder for general information on MS of imidazole deriv
  • Reference placeholder for general safety and handling of chemical reagents.
  • National Center for Biotechnology Information. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • National Center for Biotechnology Information. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Available from: [Link]

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Sources

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride chemical structure

[1][2]

Core Identity & Chemical Architecture

This compound represents a class of "carbon-mustard" analogs where an electrophilic chloroethyl tail is attached to the C2 position of an imidazole ring. Unlike typical nitrogen mustards (where the chloroethyl is attached to nitrogen), this structure relies on the nucleophilicity of the N3-imidazole nitrogen to drive reactivity.

Chemical Specifications
ParameterData
IUPAC Name 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride
Common Name 2-Chloroethyl-1-methylimidazole HCl
CAS Number 1390654-72-4 (HCl salt); Note: Free base is less stable
Molecular Formula C₆H₉ClN₂[1][2][3][4][5][6] · HCl
Molecular Weight 181.06 g/mol
Structure Imidazole ring, N-methylated (N1), 2-chloroethyl substituted (C2)
Physical State Hygroscopic white to off-white solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents

Synthesis & Production Protocol

Scientific Integrity Note: The synthesis of this compound requires strict regiocontrol. Direct alkylation of 1-methylimidazole with 1-bromo-2-chloroethane often yields mixtures of N3-alkylated salts (quaternization) rather than C2-alkylation.[1] The most reliable "self-validating" protocol involves C2-lithiation followed by hydroxyethylation and subsequent chlorination.[1]

Step 1: Regioselective C2-Functionalization

The C2 proton of 1-methylimidazole is the most acidic (pKa ~32), allowing selective deprotonation by organolithiums.[1]

  • Reagents: 1-Methylimidazole, n-Butyllithium (n-BuLi), Ethylene Oxide, THF (anhydrous).[1]

  • Protocol:

    • Cool a solution of 1-methylimidazole in dry THF to -78°C under Argon.

    • Add n-BuLi (1.1 equiv) dropwise.[1] The solution turns yellow/orange, indicating the formation of 2-lithio-1-methylimidazole .[1]

    • Stir for 30 minutes to ensure complete lithiation.

    • Add Ethylene Oxide (excess) slowly. Allow the reaction to warm to 0°C.

    • Quench with saturated NH₄Cl. Extract with DCM.

    • Checkpoint: NMR should show a triplet at ~3.8 ppm (CH₂-OH) and loss of the C2 proton singlet.

    • Product: 2-(2-Hydroxyethyl)-1-methylimidazole.[1]

Step 2: Deoxychlorination

Conversion of the alcohol to the chloride must be done under acidic conditions to prevent premature cyclization.

  • Reagents: Thionyl Chloride (SOCl₂), Dichloromethane (DCM).

  • Protocol:

    • Dissolve the alcohol intermediate in DCM at 0°C.

    • Add SOCl₂ (1.5 equiv) dropwise. Caution: Gas evolution (SO₂, HCl).

    • Reflux for 2 hours.

    • Evaporate solvent and excess SOCl₂ under vacuum.

    • Recrystallize the residue from Isopropanol/Ether to obtain the hydrochloride salt.

Synthesis Workflow Diagram

SynthesisPathStart1-MethylimidazoleLithiationStep 1: C2-Lithiation(n-BuLi, -78°C)Start->LithiationIntermediate2-Lithio-1-methylimidazoleLithiation->IntermediateAlkylationStep 2: Hydroxyethylation(Ethylene Oxide)Intermediate->AlkylationAlcohol2-(2-Hydroxyethyl)-1-methylimidazoleAlkylation->AlcoholChlorinationStep 3: Chlorination(SOCl2, Reflux)Alcohol->ChlorinationProduct2-(2-Chloroethyl)-1-methylimidazole HClChlorination->Product

Caption: Regioselective synthesis pathway ensuring C2 substitution via lithiation and subsequent chlorination.[1][6]

Reactivity: The "Masked" Bicyclic Cation

The defining feature of 2-(2-Chloroethyl)-1-methyl-1H-imidazole is its ability to undergo intramolecular autocyclization .[1] This makes it a "masked" form of the 5,6-dihydro-5-methyl-4H-pyrrolo[1,2-a]imidazolium cation.[1]

Mechanism of Action

Under basic conditions (neutralizing the HCl salt), the N3 nitrogen becomes nucleophilic. It attacks the terminal carbon of the chloroethyl side chain (intramolecular S_N2), ejecting chloride.

  • Neutralization: The HCl salt is stable. Adding base (e.g., NaOH, Et₃N) generates the free base.

  • Cyclization: The free base rapidly cyclizes to form the bicyclic quaternary ammonium salt.

  • Nucleophilic Ring Opening: This bicyclic salt is highly electrophilic. Nucleophiles (Nu⁻) attack the bridgehead or adjacent carbons, reopening the ring to form functionalized ethyl-imidazole derivatives.

Experimental Implication
  • Storage: Must be kept as the HCl salt. The free base will polymerize or cyclize upon standing.

  • Usage: Generate the free base in situ only when the downstream reaction (e.g., coupling) is ready.

Reactivity Pathway Diagram[1]

ReactivitySaltHCl Salt (Stable Form)BaseFree Base(Transient)Salt->Base + Base (NaOH)TransitionIntramolecular Attack(N3 -> C-Cl)Base->Transition SpontaneousBicyclicPyrrolo[1,2-a]imidazolium Cation(Reactive Electrophile)Transition->Bicyclic - Cl⁻ProductFunctionalized Imidazole(Ring Opened)Bicyclic->Product + Nucleophile (Nu⁻)

Caption: The activation mechanism from stable salt to reactive bicyclic cation and final nucleophilic capture.[1]

Applications in Drug Development

This molecule is a critical building block for:

  • Fused Heterocycles: Direct synthesis of pyrrolo[1,2-a]imidazole scaffolds, a core motif in various anti-cancer and anti-inflammatory agents.

  • Ionic Liquids: The bicyclic cation formed is a precursor to specific task-specific ionic liquids (TSILs) used in catalysis.

  • Lofexidine Analogs: While Lofexidine itself is an imidazoline, this imidazole analog is used to synthesize oxidized derivatives or stable bioisosteres.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Oral (Category 4).

  • Skin/Eye Irritation: Causes serious eye irritation (Category 2).

  • Alkylating Potential: Due to the chloroethyl group, this compound mimics the reactivity of nitrogen mustards. It should be treated as a potential DNA alkylating agent.

Handling Protocols:

  • Containment: Handle only in a fume hood.

  • Decontamination: Spills should be treated with dilute ammonia or NaOH to force cyclization/hydrolysis to the less toxic alcohol form, followed by waste disposal.

  • PPE: Double nitrile gloves and chemical safety goggles are mandatory.

References

  • ChemicalBook. (2024).[7] 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride Properties and CAS 1390654-72-4.[1] Link

  • PubChem. (2024). Compound Summary: 2-(2-Chloroethyl)-1-methylimidazole.[1][3] National Library of Medicine. Link[1]

  • Sigma-Aldrich. (2024).[8] Product Specification: 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.[1][3] Merck KGaA. Link[1]

  • ResearchGate. (2018). Reaction Strategies for Synthesis of Imidazole Derivatives. Link

  • Frontiers in Chemistry. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Link

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride: Properties, Synthesis, and Application

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride, a key chemical intermediate in synthetic chemistry. The document details its fundamental molecular and physicochemical properties, including a definitive determination of its molecular weight. Furthermore, it outlines a logical synthetic approach and discusses the critical analytical techniques required for its characterization and quality control. The guide also explores its functional role as a building block in drug discovery and development, grounded in the broader significance of imidazole-based compounds. Safety protocols and handling procedures are also addressed, offering a complete resource for researchers, scientists, and professionals in drug development.

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the core structure of numerous physiologically active molecules.[1] Its prevalence in pharmaceuticals stems from its unique electronic properties and its ability to engage in various biological interactions. Consequently, functionalized imidazole derivatives are of significant interest as intermediates for the synthesis of novel therapeutic agents.[1] 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is one such derivative, valued as a reactive building block. The presence of a chloroethyl group provides a reactive site for nucleophilic substitution, enabling chemists to elaborate the structure and construct more complex target molecules.[2]

This guide offers an in-depth analysis of this compound, moving beyond its basic identifiers to provide a practical and scientifically rigorous resource for laboratory applications. We will delve into its structural and chemical properties, logical synthesis, analytical validation, and its potential applications, with a particular focus on the foundational aspect of its molecular weight.

Molecular Identity and Physicochemical Properties

The precise identification and characterization of a chemical compound are paramount for its effective and safe use in research and development.

Chemical Identity
  • Systematic Name: 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride

  • Molecular Formula: C₆H₁₀Cl₂N₂[3]

  • CAS Number: 1390654-72-4[4]

  • MDL Number: MFCD22666531[3]

Molecular Weight

The molecular weight is a critical parameter derived from the molecular formula, essential for stoichiometric calculations in chemical reactions. It is calculated by summing the atomic weights of all constituent atoms.

For C₆H₁₀Cl₂N₂:

  • Carbon (C): 6 x 12.011 amu

  • Hydrogen (H): 10 x 1.008 amu

  • Chlorine (Cl): 2 x 35.453 amu

  • Nitrogen (N): 2 x 14.007 amu

The calculated molecular weight is 181.06 g/mol .[3][4][5]

Structure

The structure consists of a central 1-methyl-1H-imidazole ring substituted at the C2 position with a 2-chloroethyl side chain. The molecule is supplied as a hydrochloride salt, meaning the imidazole ring is protonated, with a chloride counter-ion.

Caption: Structure of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.

Physicochemical Properties

A summary of the known physical and chemical properties is presented below. This data is essential for proper handling, storage, and use in experimental setups.

PropertyValueSource(s)
Molecular Weight 181.06 g/mol [3][5]
Molecular Formula C₆H₁₀Cl₂N₂[3]
Appearance Solid[6]
InChI Key UEFABEFZXRFIID-UHFFFAOYSA-N
SMILES String Cl.Cn1ccnc1CCCl

Conceptual Synthesis and Mechanistic Rationale

While specific proprietary synthesis methods are not publicly detailed, a chemically sound and logical pathway can be proposed based on established principles of imidazole chemistry. The synthesis would logically involve the N-methylation of an imidazole precursor followed by the introduction of the chloroethyl group at the C2 position.

A plausible, though conceptual, synthetic route could start from 2-(2-hydroxyethyl)-1H-imidazole. The causality behind this choice is that it provides the necessary carbon backbone. The subsequent steps would be N-methylation, followed by chlorination of the hydroxyl group.

Proposed Synthetic Workflow:

  • N-Methylation: The starting material, 2-(2-hydroxyethyl)-1H-imidazole, is reacted with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base to selectively add a methyl group to one of the ring nitrogens, yielding 1-methyl-2-(2-hydroxyethyl)-1H-imidazole. The base is crucial for deprotonating the imidazole ring, making it nucleophilic.

  • Chlorination: The resulting alcohol is then converted to the corresponding alkyl chloride. A standard method for this transformation is treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This step replaces the hydroxyl group with a chlorine atom, yielding the free base of the target molecule.

  • Salt Formation: Finally, the purified free base is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the stable hydrochloride salt, 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.

SynthesisWorkflow start 2-(2-hydroxyethyl) -1H-imidazole step1 N-Methylation (e.g., CH₃I, Base) start->step1 intermediate1 1-Methyl-2-(2-hydroxyethyl) -1H-imidazole step1->intermediate1 step2 Chlorination (e.g., SOCl₂) intermediate1->step2 intermediate2 2-(2-Chloroethyl)-1-methyl -1H-imidazole (Free Base) step2->intermediate2 step3 Salt Formation (HCl) intermediate2->step3 product 2-(2-Chloroethyl)-1-methyl -1H-imidazole hydrochloride step3->product

Caption: Conceptual workflow for the synthesis of the target compound.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride, a suite of analytical techniques must be employed. This multi-faceted approach creates a self-validating system where each method provides complementary information, confirming the structure and assessing purity.

Experimental Protocol: Analytical Workflow
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Method: A reverse-phase HPLC method would be developed using a C18 column.[7] A typical mobile phase could be a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.[7]

    • Detection: UV detection at a wavelength around 210-230 nm, where the imidazole ring absorbs.

    • Validation: Purity is assessed by the area percentage of the main peak. The retention time serves as a characteristic identifier under specific conditions.

  • ¹H NMR Spectroscopy:

    • Objective: To confirm the molecular structure by identifying all proton environments.

    • Method: The sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Expected Signals:

      • Two distinct signals for the imidazole ring protons (C4-H and C5-H).[8][9]

      • A singlet for the N-methyl (N-CH₃) protons.[8]

      • Two triplets for the ethyl chain protons (-CH₂-CH₂-Cl), showing characteristic coupling.

    • Validation: The chemical shifts, integration values (proton count), and splitting patterns must be consistent with the proposed structure.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight and elemental composition.

    • Method: Electrospray ionization (ESI) is suitable for this polar, pre-salted molecule.

    • Expected Ion: The analysis would detect the cationic part of the molecule, [C₆H₁₀ClN₂]⁺, which has a monoisotopic mass of approximately 145.05 Da.

    • Validation: The key confirmatory feature is the isotopic pattern caused by the chlorine atom. The spectrum will show two major peaks for the parent ion, one for the ³⁵Cl isotope and another at M+2 for the ³⁷Cl isotope, in an approximate 3:1 ratio.[10] This provides unambiguous evidence for the presence of one chlorine atom in the detected fragment.

AnalyticalWorkflow cluster_0 Purity Assessment cluster_1 Structural Confirmation hplc HPLC Analysis hplc_result Purity > 95%? hplc->hplc_result final Verified Compound hplc_result->final nmr ¹H NMR Spectroscopy nmr_result Correct Protons? nmr->nmr_result ms Mass Spectrometry ms_result Correct Mass & Isotope Pattern? ms->ms_result nmr_result->final ms_result->final product Synthesized Product product->hplc product->nmr product->ms

Caption: A self-validating analytical workflow for quality control.

Applications in Research and Drug Development

The utility of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride lies in its identity as a functionalized building block. The chloroethyl group is a versatile handle for introducing the 1-methylimidazole moiety into larger molecules through nucleophilic substitution reactions.

  • Scaffold for Drug Candidates: Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1] This intermediate can be used to synthesize novel derivatives for screening in drug discovery programs.

  • Linker Chemistry: In the development of complex molecules like antibody-drug conjugates (ADCs) or PROTACs, linker groups are used to connect different functional parts. A bifunctional molecule derived from this imidazole intermediate could serve as part of such a linker system.

  • Probing Biological Systems: By attaching this imidazole moiety to fluorescent tags or affinity labels, researchers can create chemical probes to study the role of specific enzymes or receptors that recognize the imidazole structure.

The chloroethyl group acts as a stable yet reactive electrophile, making it an ideal reaction partner for a wide range of nucleophiles (e.g., amines, thiols, alcohols), thus facilitating the construction of diverse chemical libraries for high-throughput screening.

Safety and Handling

As with any reactive chemical intermediate, proper safety protocols are mandatory.

  • Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 4) and causes serious eye irritation (Eye Irrit. 2).

  • GHS Pictograms: GHS07 (Exclamation Mark).

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[11][12][13]

    • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[11]

    • Storage: Store in a cool, dry place in a tightly sealed container.

    • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs or if swallowed, seek immediate medical advice.

Conclusion

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a valuable chemical reagent whose utility is defined by its precise molecular structure and weight of 181.06 g/mol . Its design, featuring a reactive chloroethyl group attached to a biologically relevant imidazole scaffold, makes it a strategic intermediate for the synthesis of novel compounds in pharmaceutical and materials science research. A thorough understanding of its properties, coupled with a robust analytical framework for quality control and strict adherence to safety protocols, is essential for its successful application in the laboratory. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

  • 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride CAS#: 1390654-72-4 . ChemSrc. [Link]

  • Safety Data Sheet: Imidazole . Carl ROTH. [Link]

  • Safety Data Sheet: 2-methylimidazole . Chemos GmbH & Co.KG. [Link]

  • ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III) . TÜBİTAK Academic Journals. [Link]

  • Development of drugs based on imidazole and benzimidazole bioactive heterocycles: Recent advances and future directions . ResearchGate. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma . National Institutes of Health (NIH). [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

  • ¹H NMR spectrum of imidazole in deuterated chloroform solution . ResearchGate. [Link]

  • Mass spectrum of 1-chloro-2-methylpropane . Doc Brown's Chemistry. [Link]

Sources

Technical Monograph: Spectral Characterization of 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This technical guide details the spectral fingerprint of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride , a critical electrophilic intermediate used primarily in the synthesis of


-adrenergic agonists such as Lofexidine .

As a Senior Application Scientist, I must emphasize that this compound is not merely a building block; it is a nitrogen mustard-like alkylating agent masked within an aromatic system. Its characterization requires rigorous adherence to safety protocols due to its potential vesicant properties and hygroscopic nature. This guide synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a self-validating identification protocol.

Chemical Identity
ParameterDetail
IUPAC Name 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride
Formula C

H

ClN


HCl
Molecular Weight 181.06 g/mol (Salt); 144.60 g/mol (Free Base)
Physical State White to off-white hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in non-polar solvents

Structural Dynamics & Stability Risks

Before interpreting spectra, one must understand the dynamic stability of this molecule. In the hydrochloride form, the N3 nitrogen is protonated, rendering the molecule stable. However, upon neutralization (free basing) or in the presence of moisture, the molecule risks intramolecular cyclization or hydrolysis .

Stability & Impurity Pathway (DOT Visualization)

The following diagram illustrates the critical stability risks during handling and analysis.

StabilityPathway Target Target: 2-(2-Chloroethyl)- 1-methylimidazole HCl FreeBase Free Base (Reactive Intermediate) Target->FreeBase Neutralization (pH > 7) Hydrolysis Impurity: Alcohol (2-(2-hydroxyethyl)...) Target->Hydrolysis H2O / Heat Aziridinium Aziridinium Ion (High Toxicity/Vesicant) FreeBase->Aziridinium Cyclization (Kinetic Control) Dimer Impurity: Dimerized Species Aziridinium->Dimer Nucleophilic Attack

Figure 1: Stability logic indicating the risk of aziridinium formation upon neutralization, relevant for GC-MS sample prep considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: Due to the hydrochloride salt form, DMSO-d


  is the solvent of choice to prevent exchange of the acidic proton and suppress hydrolysis. D

O is a viable alternative but will eliminate the NH

signal.
H NMR Data (400 MHz, DMSO-d )
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
14.5 - 15.0 Broad Singlet1HImidazole N3-H

Diagnostic for HCl salt formation. Disappears in D

O.
7.75 Doublet (

Hz)
1HC5-H Deshielded aromatic proton (adjacent to N-Me).
7.68 Doublet (

Hz)
1HC4-H Deshielded aromatic proton.
4.05 Triplet (

Hz)
2H-CH

-CH

-Cl
Deshielding effect of Chlorine atom.
3.85 Singlet3HN-CH

Characteristic N-Methyl signal; sharp singlet.
3.45 Triplet (

Hz)
2HImidazole-CH

-CH

Benzylic-like position; overlaps with H

O in DMSO sometimes.
C NMR Data (100 MHz, DMSO-d )
Shift (

, ppm)
AssignmentInterpretation
144.8 C2 (Quaternary)Ipso-carbon, strongly deshielded by two nitrogens.
123.5 C5 (Aromatic)Ring carbon.[1]
119.8 C4 (Aromatic)Ring carbon.[1]
42.1 -CH

-C H

-Cl
Alkyl carbon attached to electronegative Chlorine.
34.5 N-C H

N-Methyl carbon.
27.8 Imidazole-C H

-
Linker carbon.

Technical Note: The chemical shift of the C2-ethylene carbons is the primary quality indicator. A shift of the 42.1 ppm signal to


 ppm indicates hydrolysis to the alcohol (starting material).

Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode is recommended. GC-MS is not recommended without derivatization due to the thermal instability of the salt and potential for on-column cyclization.

ESI-MS (+) Profile
  • Parent Ion: The salt dissociates in solution. You will observe the cation [M]

    
    .
    
    • m/z 145.05 (

      
      Cl isotope, 100%)
      
    • m/z 147.05 (

      
      Cl isotope, ~32%)
      
    • Isotopic Pattern: A distinct 3:1 ratio confirms the presence of a single Chlorine atom.

Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID), the following transitions are characteristic:

  • m/z 145

    
     109 : Loss of HCl (36 Da). Formation of the vinyl-imidazole cation (elimination).
    
  • m/z 145

    
     82 : Loss of the chloroethyl side chain (C
    
    
    
    H
    
    
    Cl). Formation of the 1-methylimidazole fragment.

Infrared (IR) Spectroscopy

Methodology: ATR (Attenuated Total Reflectance) on the solid HCl salt.

Wavenumber (cm

)
Vibration ModeDescription
3100 - 2800 N-H

/ C-H
Broad underlying absorption due to ammonium salt; superimposed aromatic C-H stretches.
1580 - 1520 C=N / C=CImidazole ring skeletal vibrations.
1450 CH

Bend
Scissoring deformation of the ethyl chain.
740 - 700 C-Cl StretchCritical ID band. Presence confirms the chloro-substituent (absent in hydrolysis product).
620 Ring DeformationCharacteristic imidazole ring puckering.

Experimental Protocols

Protocol A: NMR Sample Preparation (Strict Anhydrous)
  • Objective: Prevent in-tube hydrolysis during acquisition.

  • Steps:

    • Dry the NMR tube in an oven at 100°C for 1 hour.

    • Weigh 10-15 mg of the hydrochloride salt rapidly (hygroscopic).

    • Dissolve in 0.6 mL of DMSO-d

      
        (stored over molecular sieves).
      
    • Cap immediately. Acquire spectrum within 30 minutes.

Protocol B: Impurity Check (Hydrolysis)
  • Objective: Detect 2-(2-hydroxyethyl)-1-methylimidazole.

  • Indicator: Check for the appearance of a broad -OH singlet at 4.5-5.0 ppm in DMSO-d

    
     and a shift of the CH
    
    
    
    triplet from 4.05 ppm (CH
    
    
    Cl) to
    
    
    ppm (CH
    
    
    OH).

References

  • Biedermann, J., et al. (1986).[2] "Two stereoisomeric imidazoline derivatives: synthesis and optical and alpha 2-adrenoceptor activities."[2] Journal of Medicinal Chemistry, 29(7), 1183–1188.[2] Link

  • Stahle, H., et al. (1977). "2-Substituted-amino-4,5-dihydro-imidazoles." U.S. Patent 4,025,639. Washington, DC: U.S.
  • Sigma-Aldrich. (2024). "Product Specification: 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride." Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12749, 2-Methylimidazole (Analogous Scaffold Data). Link

Sources

Technical Guide: Safety and Handling of 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride CAS: 1390654-72-4 Risk Classification: High Potency / Genotoxic Impurity (PGI) Structural Alert

This guide addresses the handling of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride , a specialized intermediate often used in the synthesis of imidazole-based pharmacophores. While standard Safety Data Sheets (SDS) may classify it primarily as an irritant (H302, H319), the presence of the 2-chloroethyl moiety attached to a nitrogen-rich heterocycle constitutes a critical structural alert.

This functional group mimics the reactivity of nitrogen mustards (e.g., mechlorethamine). Under physiological conditions, the free base can cyclize to form a highly reactive aziridinium ion , a potent electrophile capable of alkylating DNA and proteins. Consequently, this compound must be handled with the rigor reserved for suspected mutagens and alkylating agents , surpassing the baseline requirements of a simple corrosive.

Part 1: Chemical Profile & Hazard Mechanism

Physicochemical Properties
PropertySpecification
Appearance White to off-white solid (Hygroscopic)
Molecular Formula C₆H₁₀Cl₂N₂ (HCl salt)
Molecular Weight 181.06 g/mol
Solubility Soluble in Water, Methanol, DMSO
Reactivity Electrophilic alkylator upon neutralization; sensitive to hydrolysis
Storage 2–8°C, Desiccated, Inert Atmosphere (Argon/Nitrogen)
The "Hidden" Hazard: Aziridinium Ion Formation

The safety profile of this molecule is defined by its capacity for intramolecular cyclization. Unlike simple alkyl halides, the imidazole nitrogen (N3) can act as an internal nucleophile, displacing the chloride to form a strained, positively charged aziridinium ring. This intermediate is a "hard" electrophile that readily attacks "soft" biological nucleophiles (e.g., N7-guanine in DNA).

Implication: Handling protocols must prevent inhalation of dust and dermal contact, as the lipophilic nature of the neutral species facilitates rapid skin absorption.

AziridiniumMechanism Start 2-(2-Chloroethyl)-imidazole (Free Base) Cyclization Intramolecular Cyclization Start->Cyclization Loss of Cl- Aziridinium Reactive Aziridinium Cation (Intermediate) Cyclization->Aziridinium DNA DNA Alkylation (Genotoxicity) Aziridinium->DNA Nucleophilic Attack (N7-Guanine)

Figure 1: Mechanism of alkylation toxicity. The formation of the aziridinium ion is the critical safety control point.

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

The Barrier Strategy

Given the potential for genotoxicity, reliance on standard laboratory ventilation is insufficient. A Containment at Source strategy is required.

Control LevelRequirementRationale
Primary Containment Class II Biosafety Cabinet (BSC) or Chemical Fume Hood with face velocity >100 fpm.Prevents aerosolization of the solid salt during weighing.
Secondary Containment Drip Trays (Polypropylene).Contains spills; prevents absorption into porous benchtops.
Respiratory P100/N95 Respirator (if outside hood) or PAPR for large scale (>10g).Back-up protection against particulate inhalation.
Dermal Double Gloving: Nitrile (Inner) + Nitrile/Neoprene (Outer).The chloroethyl moiety can permeate standard latex rapidly.
Ocular Chemical Splash Goggles + Face Shield.Corrosive salt; risk of irreversible eye damage.
Glove Permeation Note

Do not assume standard nitrile gloves provide indefinite protection. For alkylating agents, change outer gloves immediately upon splash or every 30 minutes during active handling.

Part 3: Operational Workflow

Weighing and Solubilization

The most critical risk phase is the handling of the dry powder, where static electricity can generate inhalable dust.

  • Preparation: Place the balance inside the fume hood or use a static-free weighing funnel.

  • Anti-Static Measures: Use an ionizing bar or anti-static gun on the spatula and weighing boat.

  • Solvent Addition: Add solvent (e.g., DMSO or Methanol) to the solid gently down the side of the vessel to avoid displacing air (puffing).

  • Dissolution: Once in solution, the risk of inhalation drops, but the risk of permeation increases.

Reaction Setup
  • Vessel: Use single-neck flasks with secure septa. Avoid open-mouth beakers.

  • Pressure: Run reactions under slight positive pressure of Nitrogen/Argon to exclude moisture (hydrolysis of the chloride can release HCl gas).

  • Temperature: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent accidental hydrolysis in case of flask breakage.

HandlingWorkflow Start Start: Solid Handling Weighing Weighing in Fume Hood (Anti-static protocols) Start->Weighing PPE: Double Gloves, Goggles, Lab Coat Solubilization Solubilization (Closed Vessel) Weighing->Solubilization Dissolve gently to suppress dust Reaction Reaction / Synthesis (Inert Atmosphere) Solubilization->Reaction Transfer via cannula/syringe Waste Quenching & Disposal Reaction->Waste Treat all glassware as contaminated

Figure 2: Operational workflow emphasizing containment during the solid-to-liquid transition.

Part 4: Decontamination and Waste Disposal

Chemical Quenching (Deactivation)

Standard soap and water are insufficient for alkylating agents. You must chemically destroy the reactive electrophilic site. The most effective decontaminant for chloroethyl-amines is a Nucleophilic Scavenger Solution .

Recommended Quench Solution:

  • 10% Sodium Thiosulfate (

    
    )
    
  • 1-2% Sodium Bicarbonate (

    
    ) (to maintain basic pH)
    
  • Water (solvent)

Mechanism: The thiosulfate anion (


) is a potent "soft" nucleophile that reacts rapidly with the alkyl chloride (or aziridinium ion), displacing the chloride and forming a stable, non-toxic Bunte salt.
Spill Cleanup Protocol
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Tyvek sleeves, double gloves, respirator).

  • Contain: Cover liquid spills with absorbent pads. Cover powder spills with wet paper towels (dampened with Quench Solution) to prevent dust.

  • Deactivate: Apply the Thiosulfate Quench Solution liberally to the contaminated surface. Allow 30 minutes contact time .

  • Clean: Wipe up with absorbent material.[1] Final wash with soap and water.[1]

DeactivationLogic Toxin Active Alkylator (R-Cl) Reaction Nucleophilic Substitution Toxin->Reaction Quench Sodium Thiosulfate (Nucleophile) Quench->Reaction SafeProduct Bunte Salt (Inactive) Reaction->SafeProduct 30 min contact

Figure 3: Chemical deactivation pathway using Thiosulfate to neutralize the alkylating potential.

Part 5: Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes.[2] Do not wait for medical personnel to start flushing. Time is critical to prevent corneal opacity.

  • Skin Contact: Remove contaminated clothing immediately.[1][2][3][4][5] Wash skin with soap and water for 15 minutes. Note: Do not use ethanol for skin washing, as it may enhance absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2] Monitor for delayed pulmonary edema (a risk with nitrogen mustard analogs).

References

  • National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition: Nitrogen Mustard Hydrochloride. U.S. Department of Health and Human Services. Retrieved January 29, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved January 29, 2026, from [Link]

Sources

Technical Safety & Handling Guide: 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an advanced reference for research and development professionals. It synthesizes standard safety data with medicinal chemistry principles to provide a "mechanism-first" approach to handling 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.[1]

Document Control: Rev 1.0 | Context: Drug Development & Organic Synthesis[1]

Executive Summary & Chemical Characterization

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a functionalized heterocyclic building block primarily used in the synthesis of bioactive imidazole derivatives.[1] Unlike simple alkyl halides, the presence of the imidazole ring imparts specific solubility and reactivity profiles (e.g., basicity at N3) that necessitate precise handling protocols.[1]

While GHS classifications label it as an Irritant , experienced medicinal chemists must treat this compound as a potential alkylating agent due to the primary alkyl chloride moiety. This guide elevates standard safety protocols to account for this latent reactivity.

Chemical Identity Table
ParameterSpecification
IUPAC Name 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride
CAS Number 1202458-93-2 (HCl salt) / 1202458-92-1 (Free base)
Formula C₆H₉ClN₂[1][2][3][4][5] · HCl (C₆H₁₀Cl₂N₂)
Molecular Weight 181.06 g/mol
Physical State White to off-white hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in non-polar solvents
Structural Alert Primary Alkyl Chloride : Susceptible to Sₙ2 substitution.[1]

Hazard Profiling: The "Why" Behind the Protocols

Standard SDSs often list generic hazards. Here, we analyze the mechanistic basis of toxicity to inform better engineering controls.

Reactivity & Toxicology Logic

The "2-chloroethyl" tail attached to the imidazole ring acts as an electrophile.[1]

  • Alkylating Potential: Although less reactive than nitrogen mustards (which form aziridinium ions), this compound is a primary alkyl chloride. It can alkylate biological nucleophiles (DNA bases, proteins) via Sₙ2 mechanisms, particularly at elevated temperatures or physiological pH.[1]

  • Hydrolysis Risk: In the presence of moisture, the chloride can hydrolyze to the corresponding alcohol (2-(2-hydroxyethyl)-1-methylimidazole) and hydrochloric acid (HCl).[1] This generates corrosive acidic fumes, explaining the respiratory irritation hazard.

  • Salt Form Stability: The hydrochloride salt serves to protonate the N3 nitrogen, reducing the risk of intermolecular self-alkylation (polymerization) during storage.

GHS Classification & Precautionary Logic[1]
  • H302 (Harmful if swallowed): Imidazoles are metabolically active (CYP450 inhibitors).[1]

  • H315/H319 (Skin/Eye Irritation): Driven by the acidic nature of the HCl salt and the alkylating potential of the chloride.[1]

  • H335 (Respiratory Irritation): Dust inhalation poses a dual threat of physical irritation and chemical hydrolysis in the mucous membranes.[1]

HazardLogic Compound 2-(2-Chloroethyl)-1-methyl-1H-imidazole HCl Structure Primary Alkyl Chloride (Electrophile) Compound->Structure Mechanism Sn2 Alkylation of Biological Nucleophiles Structure->Mechanism Systemic Risk Hydrolysis Hydrolysis in Mucous Membranes Structure->Hydrolysis Local Risk Outcome Tissue Irritation & Cellular Toxicity Mechanism->Outcome Hydrolysis->Outcome

Figure 1: Mechanistic Hazard Flow. Illustrates how the structural features translate to biological risks.[1]

Safe Handling & Engineering Controls

Core Directive: Containment is prioritized over PPE. The goal is to prevent the generation of dust and aerosols.[6][7]

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .

  • Airflow: Maintain face velocity at 80–100 fpm.

  • Static Control: Use anti-static weighing boats. The HCl salt is hygroscopic and can clump; avoid aggressive scraping which generates fine dust.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: If working outside a hood (not recommended), use a P100/N100 particulate respirator .[1]

  • Dermal (Hands):

    • Standard: Nitrile gloves (minimum 5 mil thickness).

    • High Risk (Solutions): If dissolved in DMSO or DMF (which enhance skin permeation), use Double Gloving (Laminate inner / Nitrile outer) or Fluoroelastomer (Viton) gloves.[1]

  • Ocular: Chemical splash goggles.[8] Safety glasses are insufficient for hygroscopic salts that can adhere to the cornea.

Experimental Workflow & Synthesis Context

This section details how to use the material in a reaction while maintaining safety and chemical integrity.

Stability Check (Self-Validating Protocol)

Before committing the material to a high-value synthesis, validate its integrity.[1] The HCl salt is prone to hydrolysis if stored improperly.

  • Visual Inspection: Material should be a free-flowing white powder.[1] Clumping or yellowing indicates moisture absorption and degradation.

  • Proton NMR (D₂O): Check for the integrity of the -CH₂CH₂Cl triplets. A shift in the triplet signals (or appearance of -CH₂CH₂OH) indicates hydrolysis.[1]

Reaction Setup (Nucleophilic Substitution)

When using this compound to alkylate amines or thiols:

  • Base Selection: You must neutralize the HCl salt in situ. Use at least 2 equivalents of base (e.g., K₂CO₃, Et₃N).[1] The first equivalent neutralizes the HCl; the second facilitates the substitution.

  • Solvent Choice: DMF or Acetonitrile are common.

    • Safety Note: In DMF, the reaction rate increases. Ensure cooling (0°C) during the addition of the nucleophile to prevent runaway exotherms.

ReactionWorkflow Start Start: Weighing Check Quality Check (H-NMR / Appearance) Start->Check Dissolve Dissolve in Solvent (e.g., DMF) Check->Dissolve Pass Neutralize Add Base (2.0+ eq) Neutralize HCl Salt Dissolve->Neutralize React Add Nucleophile (Temp Control: 0-25°C) Neutralize->React Quench Quench & Workup React->Quench

Figure 2: Safe Synthesis Workflow. Step-by-step logic for using the material in nucleophilic substitution reactions.

Emergency Response Protocols

Principle: Rapid decontamination prevents systemic absorption and chemical burns.

Spill Management (Solid)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.

  • Contain: Cover the spill with a dry absorbent pad or paper towel to prevent dust dispersal.

  • Clean:

    • Do not dry sweep.

    • Wet the paper towels with a 5% Sodium Bicarbonate solution (neutralizes acidity) or water.

    • Wipe gently inward from the periphery.

  • Disposal: Place waste in a sealed hazardous waste bag labeled "Toxic/Corrosive Solid."

Exposure First Aid[1][8]
  • Inhalation: Move to fresh air immediately. The HCl component causes immediate irritation; if coughing persists, seek medical evaluation for potential pulmonary edema (delayed).[1]

  • Skin Contact:

    • Immediate: Flush with water for 15 minutes.[6][7][8]

    • Secondary: Wash with soap and water.[7]

    • Note: Do not use ethanol or DMSO to wipe the skin; this may enhance absorption of the alkyl chloride.

  • Eye Contact: Flush with saline or water for 15 minutes, holding eyelids open. Consult an ophthalmologist (risk of corneal erosion from HCl).

EmergencyResponse Incident Incident Type? Spill Solid Spill Incident->Spill Exposure Personnel Exposure Incident->Exposure DrySweep Dry Sweep? Spill->DrySweep ContactType Contact Site? Exposure->ContactType WetWipe Wet Wipe with Na2CO3 or Water DrySweep->WetWipe No DustRisk STOP: Dust Hazard DrySweep->DustRisk Yes Skin Skin Contact ContactType->Skin Dermal Eyes Eye Contact ContactType->Eyes Ocular Inhale Inhalation ContactType->Inhale Respiratory ActionSkin Flush Water 15m NO Organic Solvents Skin->ActionSkin ActionEyes Flush 15m Seek Ophthalmologist Eyes->ActionEyes ActionInhale Fresh Air Monitor Breathing Inhale->ActionInhale

Figure 3: Emergency Decision Tree. Logic flow for immediate response to spills or exposure.

References

  • Sigma-Aldrich. (n.d.).[1] 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride Product Information (CBR01829).[1][3] Retrieved from [1][3]

  • PubChem. (2025). 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [1]

  • Fluorochem. (n.d.). Safety Data Sheet: 2-(2-Chloroethyl)-1-methyl-1H-imidazole. Retrieved from [1]

  • ECHEMI. (2024). GHS Classification and Hazards for Chloroethyl Imidazoles. Retrieved from [1]

Sources

A Comprehensive Technical Guide to 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a reactive chloroethyl group attached to a methylated imidazole ring, renders it a valuable intermediate for the synthesis of a diverse array of biologically active molecules. The imidazole moiety itself is a common feature in many natural products and synthetic drugs, known for its ability to engage in various biological interactions. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and potential applications of this versatile building block, offering a technical resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and biological studies. Below is a summary of the key properties of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.

PropertyValueSource
Molecular Formula C₆H₁₀Cl₂N₂
Molecular Weight 181.06 g/mol
Form Solid
CAS Number 1390654-72-4

Synthesis and Mechanistic Insights

The synthesis of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic pathway involves the preparation of the precursor alcohol, 2-(1-methyl-1H-imidazol-2-yl)ethanol, followed by its conversion to the desired chloro-derivative.

Part 1: Synthesis of 2-(1-methyl-1H-imidazol-2-yl)ethanol

The precursor alcohol can be synthesized via the N-alkylation of a suitable imidazole derivative. One plausible route starts with the readily available 1-methylimidazole, which is first lithiated at the 2-position, followed by a reaction with ethylene oxide.

Synthesis of Precursor Alcohol 1-methylimidazole 1-methylimidazole intermediate_anion 2-Lithio-1-methylimidazole (in situ) 1-methylimidazole->intermediate_anion Deprotonation n-BuLi n-BuLi (n-Butyllithium) product_alcohol 2-(1-methyl-1H-imidazol-2-yl)ethanol intermediate_anion->product_alcohol Nucleophilic attack ethylene_oxide Ethylene oxide

Diagram 1: Proposed synthesis of the precursor alcohol.

Part 2: Chlorination of 2-(1-methyl-1H-imidazol-2-yl)ethanol

The conversion of the alcohol to the corresponding chloride is a critical step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

Chlorination Reaction alcohol 2-(1-methyl-1H-imidazol-2-yl)ethanol intermediate Chlorosulfite intermediate alcohol->intermediate Reaction SOCl2 SOCl₂ (Thionyl chloride) product 2-(2-Chloroethyl)-1-methyl-1H-imidazole intermediate->product SNi or SN2 final_product 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride product->final_product Protonation HCl_gas HCl (gas) Alkylation Mechanism alkylating_agent 2-(2-Chloroethyl)-1-methyl-1H-imidazole transition_state Sₙ2 Transition State alkylating_agent->transition_state nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-OH) nucleophile->transition_state product Alkylated Product transition_state->product leaving_group Cl⁻ transition_state->leaving_group

commercial availability of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride: From Procurement to Potential Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride, a heterocyclic building block with significant potential in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog entry to offer practical insights into its commercial availability, a plausible synthetic route, and its prospective applications in the development of pharmacologically active agents.

Core Compound Identity and Physicochemical Properties

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a bifunctional molecule featuring a reactive chloroethyl side chain attached to a methylated imidazole core. This structure makes it an attractive intermediate for introducing the 1-methyl-1H-imidazol-2-ylethyl moiety into larger molecules, a common motif in various biologically active compounds. The hydrochloride salt form enhances its stability and handling properties as a solid.

Identifier Value Source
Chemical Name 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride[1]
CAS Number 1390654-72-4[1][2][3][4]
Molecular Formula C₆H₁₀Cl₂N₂N/A
Molecular Weight 181.06 g/mol [3]
Canonical SMILES Cl.Cn1ccnc1CCClN/A
InChI Key UEFABEFZXRFIID-UHFFFAOYSA-NN/A
Form SolidN/A

Structure:

Caption: 2D Structure of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.

Commercial Availability and Procurement

The primary commercial source for this compound for research purposes is Sigma-Aldrich (a subsidiary of Merck KGaA) , where it is offered as part of their "AldrichCPR" (ChemBridge Plate Reagents) collection. This designation is critical for researchers to note, as it implies the product is intended for early-stage discovery and is sold on an "AS-IS" basis. Sigma-Aldrich explicitly states that they do not collect analytical data for this product, and the buyer assumes responsibility for confirming its identity and purity. This underscores the importance of in-house quality control upon receipt.

Supplier Product Number Available Quantities Notes
Sigma-Aldrich CBR01829Typically sold in mg scale (e.g., 50 mg)"AldrichCPR" product line; sold "AS-IS" without supplier-provided analytical data.
Fisher Scientific CBR018291G50 mgDistributor for the Sigma-Aldrich product.
Fluorochem F774779VariesListed as 2-(2-chloroethyl)-1-methyl-1H-imidazole (the free base).

Note: Availability and packaging may vary. Researchers should consult the respective vendor websites for current information.

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is not readily found in the literature, a robust and logical pathway can be devised from commercially available starting materials. The most direct approach involves the chlorination of the corresponding alcohol, 2-(2-hydroxyethyl)-1-methyl-1H-imidazole.

Rationale: The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. The reaction proceeds via a chlorosulfite ester intermediate, which undergoes intramolecular nucleophilic attack by the chloride ion. The final step involves precipitating the hydrochloride salt by introducing anhydrous HCl.

SynthesisWorkflow start Start: 2-(2-Hydroxyethyl)- 1-methyl-1H-imidazole reagent SOCl₂ in DCM (0°C to RT) start->reagent 1. Chlorination intermediate Formation of Chlorosulfite Ester reagent->intermediate workup1 Aqueous Workup & Extraction intermediate->workup1 freebase Free Base: 2-(2-Chloroethyl)- 1-methyl-1H-imidazole workup1->freebase reagent2 Anhydrous HCl in Ether/DCM freebase->reagent2 2. Salt Formation product Final Product: 2-(2-Chloroethyl)-1-methyl- 1H-imidazole hydrochloride reagent2->product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-(2-hydroxyethyl)-1-methyl-1H-imidazole (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes. Causality: Dropwise addition at 0°C is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Safety: This step is highly exothermic and releases gas (CO₂ and residual SO₂). Perform in a well-ventilated fume hood with caution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base, 2-(2-chloroethyl)-1-methyl-1H-imidazole.

  • Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous DCM or diethyl ether. Slowly add a solution of anhydrous HCl (e.g., 2 M in diethyl ether, 1.1 eq) with stirring.

  • Isolation: The hydrochloride salt should precipitate as a white or off-white solid. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Potential Applications in Drug Development

The title compound is a classic alkylating agent. The chloroethyl group can readily undergo nucleophilic substitution by amines, thiols, or alcohols, making it a versatile intermediate for building more complex molecular scaffolds.

Illustrative Application: Synthesis of a Histamine H₁ Antagonist Scaffold

Many potent histamine H₁ receptor antagonists, such as Mepyramine, feature a core structure where a heteroaromatic ring is connected via an ethylenediamine-like linker to another aromatic system. 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is an ideal precursor for constructing this linker.

The diagram below illustrates a hypothetical, yet chemically sound, pathway where the title compound is used to alkylate a secondary amine, forming a key intermediate in the synthesis of a potential H₁ antagonist.

MedicinalChemistry reactant1 Target Compound (Electrophile) reaction SN2 Alkylation (Base, e.g., K₂CO₃) reactant1->reaction reactant2 Secondary Amine (e.g., N-Methylaniline) (Nucleophile) reactant2->reaction product H₁ Antagonist Scaffold reaction->product Forms C-N bond

Caption: Use of the title compound as an electrophile in scaffold synthesis.

This alkylation reaction connects the imidazole core to another part of a target molecule, demonstrating its utility as a molecular "linker." The imidazole moiety itself is crucial for binding to histamine receptors, making this a valuable synthetic strategy.[5][6]

Quality Control and Analytical Characterization

Given that commercial sources may not provide analytical data, researchers must perform their own characterization. The following are expected analytical signatures for this compound.

¹H NMR (Proton NMR):

  • Imidazole Ring Protons: Two distinct signals in the aromatic region (~7-8 ppm), appearing as doublets or singlets depending on the solvent and resolution.

  • N-Methyl Group (N-CH₃): A sharp singlet at ~3.5-4.0 ppm.

  • Ethyl Chain (-CH₂-CH₂-Cl): Two triplets in the range of ~3.0-4.5 ppm. The CH₂ group adjacent to the imidazole ring will be downfield from the CH₂ group adjacent to the chlorine, but both are deshielded. Expect triplet-triplet coupling (J ≈ 6-7 Hz).

¹³C NMR (Carbon NMR):

  • Imidazole Ring Carbons: Three signals in the aromatic/heteroaromatic region (~120-150 ppm).

  • N-Methyl Carbon (N-CH₃): A signal around ~35-40 ppm.

  • Ethyl Chain Carbons: Two signals, one for the carbon attached to the imidazole (~25-30 ppm) and one for the carbon attached to the chlorine (~40-45 ppm).

Mass Spectrometry (MS):

  • In ESI+ mode, the molecular ion of the free base (M⁺) should be observed at m/z corresponding to [C₆H₉ClN₂ + H]⁺. The characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ in a ~3:1 ratio) would be a key diagnostic feature.

Infrared (IR) Spectroscopy:

  • Characteristic peaks for C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the imidazole ring (~1500-1600 cm⁻¹), and a C-Cl stretching band (~650-800 cm⁻¹).

Safety and Handling

GHS Hazard Classification:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H319: Causes serious eye irritation.

Personal Protective Equipment (PPE):

  • Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.

Handling:

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid generating dust.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

References

  • 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride. [Link]

  • 2-substituted histamine derivatives containing classical moieties of H2-antagonists--a novel class of H1-agonists - PubMed. [Link]

  • Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - MDPI. [Link]

Sources

Methodological & Application

The Versatile Workhorse: A Guide to Synthesizing Novel Derivatives from 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the strategic introduction of specific structural motifs is paramount to achieving desired pharmacological activity. The imidazole nucleus, a five-membered aromatic heterocycle, is a cornerstone of many natural products and synthetic drugs, including antihistamines, antifungals, and antihypertensives. This guide provides an in-depth exploration of a particularly valuable building block: 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride . Through detailed application notes and step-by-step protocols, we will unlock the synthetic potential of this reagent, empowering researchers to construct a diverse array of novel chemical entities.

Core Concepts: Understanding the Reagent

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a bifunctional molecule poised for synthetic elaboration. Its key features include:

  • An Electrophilic Ethyl Chloride: The primary chloroethyl group serves as a potent electrophile, susceptible to nucleophilic attack. This is the primary handle for derivatization.

  • A Sterically Accessible Imidazole Ring: The 1-methyl-1H-imidazole core provides a stable aromatic scaffold that can influence the physicochemical properties and biological activity of the final compound.

  • Hydrochloride Salt Form: The hydrochloride salt enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in various reaction media.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₆H₁₀Cl₂N₂
Molecular Weight181.06 g/mol
FormSolid
Hazard ClassificationsAcute Toxicity 4 (Oral), Eye Irritation 2

The Cornerstone Reaction: Nucleophilic Substitution

The primary mode of reactivity for 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

The hydrochloride salt must first be neutralized in situ with a suitable base to free the imidazole nitrogen and prevent it from interfering with the desired reaction. The choice of base is critical and depends on the strength of the nucleophile and the desired reaction conditions. Common bases include potassium carbonate, sodium carbonate, triethylamine, or sodium hydroxide.

SN2_Mechanism reagents Nu:⁻ + 2-(2-Chloroethyl)-1-methyl-1H-imidazole transition_state [Nu---CH₂---Cl]⁻ Transition State reagents->transition_state Backside Attack products Nu-CH₂CH₂-(1-methyl-1H-imidazol-2-yl) + Cl⁻ transition_state->products Leaving Group Departure

Caption: Workflow for N-alkylation of a secondary amine.

Materials:

  • 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq)

  • Secondary amine (e.g., N-methylaniline) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq) and anhydrous acetonitrile.

  • Add the secondary amine (1.1 eq) to the suspension.

  • Add anhydrous potassium carbonate (2.5 eq) to the mixture. The base neutralizes the hydrochloride and the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Expected Outcome and Data:

ParameterValue
Molar Ratio 1 : 1.1 : 2.5 (Imidazole Reagent : Amine : Base)
Solvent Acetonitrile
Temperature Reflux (~82°C)
Reaction Time 12-24 hours
Representative Yield 60-80% (dependent on the amine)

Application Note II: Synthesis of Thioether Derivatives

The soft nucleophilicity of thiols makes them excellent partners for SN2 reactions with the chloroethyl moiety. The resulting thioether linkage is present in various biologically active molecules.

Protocol 2: S-Alkylation of a Thiol

This protocol outlines the synthesis of a thioether derivative, which can be a key intermediate in the development of various therapeutic agents.

Workflow Diagram:

Caption: Workflow for S-alkylation of a thiol.

Materials:

  • 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq)

  • Thiol (e.g., thiophenol) (1.0 eq)

  • Sodium hydroxide (NaOH) (2.2 eq)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (2.2 eq) in water dropwise to the thiol solution to form the thiolate.

  • Dissolve 2-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq) in a minimal amount of ethanol and add it to the thiolate solution.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Add deionized water to the residue and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Expected Outcome and Data:

ParameterValue
Molar Ratio 1 : 1.0 : 2.2 (Imidazole Reagent : Thiol : Base)
Solvent Ethanol/Water
Temperature Room Temperature
Reaction Time 8-16 hours
Representative Yield 70-90% (dependent on the thiol)

Application Note III: Synthesis of Phenolic Ether Derivatives

Phenols, upon deprotonation to form phenolates, are effective nucleophiles for SN2 reactions. The resulting aryl ethers are common motifs in drug molecules.

Protocol 3: O-Alkylation of a Phenol

This protocol provides a general method for the synthesis of phenolic ether derivatives.

Workflow Diagram:

Caption: Workflow for O-alkylation of a phenol.

Materials:

  • 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq)

  • Phenol (e.g., 4-methoxyphenol) (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the phenoxide.

  • Add a solution of 2-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq) in anhydrous DMF dropwise to the phenoxide solution at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 60-80°C for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to 0°C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography.

Expected Outcome and Data:

ParameterValue
Molar Ratio 1 : 1.0 : 1.2 (Imidazole Reagent : Phenol : Base)
Solvent DMF
Temperature 60-80°C
Reaction Time 6-12 hours
Representative Yield 50-70% (dependent on the phenol)

Safety and Handling

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is classified as acutely toxic if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for complete safety information before use.

Conclusion

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a readily accessible and highly versatile reagent for the synthesis of a wide range of imidazole-containing derivatives. Its predictable reactivity via the SN2 mechanism allows for the straightforward introduction of the 1-methyl-1H-imidazol-2-ylethyl moiety onto various nucleophilic scaffolds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this valuable building block in the pursuit of novel therapeutic agents and functional molecules.

References

  • Reacting 2-aminobenzimidazole (1) with 2-chloroacetyl chloride in the presence of the base gave N-(1 H-benzo[d]imidazol-2-yl)-2-chloroacetamide (2) which then reacted with substituted piperazines 3a-h to give the targeted compounds 4a-h. The cytotoxic activity of lung (A549) and liver (HepG2) human cancer cells was assessed using the MTT assay. (Source: Not available)
  • Imidazole and its derivatives are one of the most vital and universal heterocycles in medicinal chemistry. Owing to their special structural features, these compounds exhibit a widespread spectrum of significant pharmacological or biological activities, and are widely researched and applied by pharmaceutical companies for drug discovery. The van Leusen reaction based on tosylmethylisocyanides (TosMICs)

reaction of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Guide to the Synthesis of N-Substituted 2-(1-methyl-1H-imidazol-2-yl)ethanamines: A Key Pharmacophore

The 2-aminoimidazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This application note provides a detailed guide to the synthesis of N-substituted 2-(1-methyl-1H-imidazol-2-yl)ethanamines through the reaction of 2-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride with primary amines. This nucleophilic substitution reaction is a fundamental transformation for introducing molecular diversity and tailoring the pharmacological properties of drug candidates.[2] We will delve into the mechanistic underpinnings of this reaction, provide a robust experimental protocol, and offer insights into reaction optimization and troubleshooting.

Reaction Mechanism: A Nucleophilic Substitution Pathway

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as the nucleophile, attacks the electrophilic carbon atom of the chloroethyl group attached to the imidazole ring. The hydrochloride salt of the starting material must first be neutralized, or the reaction carried out in the presence of a base, to free up the imidazole nitrogen and prevent it from being protonated.

The key steps are as follows:

  • Deprotonation of the Amine: In the presence of a base, the primary amine is deprotonated, increasing its nucleophilicity.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the carbon atom bearing the chlorine atom. This attack occurs from the backside of the C-Cl bond.

  • Transition State: A trigonal bipyramidal transition state is formed where the nitrogen-carbon bond is forming, and the carbon-chlorine bond is breaking.

  • Displacement of the Leaving Group: The chloride ion is displaced as the leaving group, resulting in the formation of the N-substituted 2-(1-methyl-1H-imidazol-2-yl)ethanamine product.

The choice of base is crucial; a non-nucleophilic base is preferred to avoid competition with the primary amine. Steric hindrance around the primary amine can affect the reaction rate, with less hindered amines generally reacting faster.[3]

Caption: General reaction scheme for the N-alkylation of a primary amine with 2-(2-chloroethyl)-1-methyl-1H-imidazole.

Experimental Protocol

This protocol provides a general method for the reaction of 2-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride with a primary amine. Optimization may be required for specific amines.

Materials and Reagents
  • 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (C₆H₁₀Cl₂N₂)[4][5]

  • Primary amine (e.g., benzylamine, n-butylamine)

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography elution

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 2-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq) in acetonitrile. Add the primary amine (1.1 eq) and a base such as powdered sodium hydroxide (2.0-3.0 eq).[6]

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously.[6] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture to remove insoluble salts.[6]

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[6]

  • Extraction: Dissolve the crude residue in dichloromethane (DCM) and wash with a brine solution to remove any remaining inorganic impurities. Separate the organic layer.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-substituted 2-(1-methyl-1H-imidazol-2-yl)ethanamine.[6]

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure product.[7]

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Reactants: 2-(2-Chloroethyl)-1-methyl-1H-imidazole HCl, Primary Amine, Base, and Solvent B Heat to Reflux with Stirring A->B C Monitor by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Filter Insoluble Salts D->E F Concentrate Filtrate E->F G Dissolve in DCM F->G H Wash with Brine G->H I Dry Organic Layer H->I J Concentrate in vacuo I->J K Column Chromatography J->K L Characterize Pure Product K->L

Sources

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride in the synthesis of ionic liquids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride in Task-Specific Ionic Liquid Synthesis

Executive Summary

This technical guide details the handling, activation, and synthetic application of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (CAS: 1390654-72-4 / Sigma-Aldrich CBR01829).[1] Unlike the ubiquitous N-functionalized imidazolium precursors, this C2-functionalized building block offers a unique topological advantage: it enables the synthesis of C2-tethered Task-Specific Ionic Liquids (TSILs) .[1]

By anchoring functional groups or solid supports via the Carbon-2 position, researchers can preserve the symmetry of the nitrogen substituents or block the acidic C2 proton, thereby enhancing the chemical stability of the resulting ionic liquid (IL) under basic conditions.[1] This guide provides a validated protocol for converting this hydrochloride salt into high-purity ionic liquids and functionalized intermediates.

Chemical Profile & Strategic Utility

Compound Identification
PropertySpecification
Chemical Name 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride
Structure Imidazole ring with a methyl group at N1 and a 2-chloroethyl tether at C2.[1][2][3][4]
Molecular Formula C₆H₉ClN₂[1][2][3] · HCl
Molecular Weight 181.06 g/mol
Physical State Hygroscopic Solid (White to Off-white)
Acidity (pKa) ~7.0 (Imidazolium ion), requires neutralization for nucleophilic activity.[1]
Structural Advantages in IL Design
  • C2-Blocking: Substitution at the C2 position prevents the formation of N-heterocyclic carbenes (NHCs) in basic media, a common decomposition pathway for standard imidazolium ILs.[1]

  • Orthogonal Functionalization: The chloroethyl tether acts as a "hard" electrophile, allowing for Sₙ2 displacement reactions to attach the imidazolium core to proteins, polymers, or silica surfaces without interfering with the N-alkyl chains that dictate viscosity and melting point.[1]

Safety & Handling Protocols

WARNING: Alkylating Agent Potential. While less volatile than nitrogen mustards, the chloroethyl moiety is a potent alkylating agent.[1]

  • Engineering Controls: All operations must be performed in a certified fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

  • Quenching: Residual alkylating agents should be quenched with a 10% thiosulfate solution before disposal.[1]

Experimental Protocols

Phase 1: Neutralization (Free Base Generation)

The commercial product is supplied as the hydrochloride salt.[1] To utilize the imidazole ring for further ionic liquid synthesis (quaternization), it must first be converted to its free base form.[1]

Reagents:

  • 2-(2-Chloroethyl)-1-methyl-1H-imidazole HCl (10.0 g, 55.2 mmol)[1]

  • Sodium Carbonate (Na₂CO₃) (Sat.[1] aq. solution)

  • Dichloromethane (DCM) (HPLC Grade)[1]

  • Magnesium Sulfate (MgSO₄) (Anhydrous)[1]

Procedure:

  • Dissolution: Dissolve 10.0 g of the hydrochloride salt in 50 mL of deionized water. The solution will be acidic (pH ~2-3).[1]

  • Neutralization: Slowly add saturated Na₂CO₃ solution while stirring at 0°C until the pH reaches 9-10. Caution: CO₂ evolution will occur.[1]

  • Extraction: Extract the aqueous layer three times with DCM (3 x 50 mL). The free base is highly soluble in organic solvents.[1]

  • Drying: Combine organic layers, dry over anhydrous MgSO₄ for 30 minutes, and filter.

  • Concentration: Remove solvent under reduced pressure (Rotavap: 25°C, 400 mbar) to yield the free base as a pale yellow oil.

    • Yield Target: >90%[1][3]

    • Stability Note: Use immediately.[1] The free base can self-quaternize (polymerize) upon prolonged storage.[1]

Phase 2: Synthesis of C2-Tethered Ionic Liquid (Quaternization)

This step creates the ionic liquid core by alkylating the N3 position.[1]

Target Molecule: 1-Butyl-2-(2-chloroethyl)-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide ([BCzmim][NTf2])[1]

Step A: Quaternization

  • Setup: In a pressure tube or round-bottom flask under Argon.

  • Reaction: Mix the freshly prepared free base (1.0 eq) with 1-Bromobutane (1.2 eq).

  • Conditions: Heat to 40°C for 24 hours. Note: Avoid high heat (>70°C) to prevent the chloroethyl group from reacting prematurely.[1]

  • Purification: Wash the resulting viscous oil with Ethyl Acetate (3 x 20 mL) to remove excess alkyl halide. Dry under high vacuum (0.1 mbar, 50°C) for 12 hours.

    • Intermediate: [BCzmim][Br] (Hydrophilic IL).[1]

Step B: Anion Metathesis (Hydrophobicity Tuning)

  • Dissolution: Dissolve [BCzmim][Br] in water (10 mL/g).

  • Exchange: Add Lithium Bis(trifluoromethanesulfonyl)imide (LiNTf2) (1.1 eq) dissolved in water.

  • Phase Separation: A biphasic system forms immediately as the hydrophobic IL separates.[1]

  • Washing: Decant the water.[1] Wash the IL layer with deionized water (5x) until the washings are Silver Nitrate (AgNO₃) negative (no halide precipitate).[1]

  • Drying: Dry on a rotary evaporator followed by high vacuum line (0.01 mbar, 60°C, 24 h).

Visualization of Reaction Pathways

The following diagram illustrates the critical decision points and chemical pathways for utilizing this precursor.

G Precursor 2-(2-Chloroethyl)-1-methyl- 1H-imidazole HCl (Commercial Salt) FreeBase Free Base Intermediate (Reactive Imidazole) Precursor->FreeBase 1. Na2CO3 (aq) 2. DCM Extraction Quaternization N3-Quaternization (e.g., + Butyl Bromide) FreeBase->Quaternization Alkyl Halide (40°C, 24h) Surface Surface Immobilization (Silica/Polymer) FreeBase->Surface Nucleophilic Attack by Surface Amines Polymer Poly(imidazolium) Networks FreeBase->Polymer Self-Quaternization (Uncontrolled Storage) IonicLiquid C2-Functionalized Ionic Liquid ([Cation][X]) Quaternization->IonicLiquid Anion Metathesis (LiNTf2/NaBF4)

Figure 1: Synthetic workflow for converting the hydrochloride precursor into functional ionic liquids or immobilized catalysts.[1]

Application Case Study: Surface Immobilization

Objective: Create a heterogeneous catalyst by anchoring the IL to silica gel via the C2-chloroethyl tether.

  • Activation: Suspend Amino-functionalized Silica Gel (NH₂-SiO₂) in dry Toluene.

  • Coupling: Add 1-Butyl-2-(2-chloroethyl)-3-methylimidazolium bromide (prepared above).

  • Reflux: Heat to 110°C for 48 hours. The amine on the silica displaces the chloride on the ethyl chain (Nucleophilic Substitution).[1]

  • Filtration: Filter the solid, wash with Methanol and DCM.

  • Result: Silica-supported Imidazolium salt (Si-IL), useful for heterogeneous catalysis (e.g., Knoevenagel condensation) or CO₂ capture.[1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Free Base) Product lost to aqueous phase.[1]Saturate aqueous layer with NaCl (salting out) before DCM extraction.[1]
Polymerization Free base stored too long.[1]Use free base immediately or store as HCl salt.[1] Store at -20°C.
Impurity in NMR Incomplete anion exchange.Check ¹H NMR for shift in C2-tether protons.[1] Perform AgNO₃ test for residual halides.
Coloration (Brown) Oxidation or overheating.[1]Conduct all quaternization steps under Argon/Nitrogen.[1] Keep T < 70°C.

References

  • Sigma-Aldrich. Product Specification: 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (CBR01829).[1][2][3]Link[1]

  • Wasserscheid, P., & Welton, T. (2008).[1] Ionic Liquids in Synthesis.[1] Wiley-VCH.[1] (Foundational text on IL synthesis and anion metathesis protocols).

  • Fei, Z., et al. (2006).[1] "Task-Specific Ionic Liquids." Topics in Current Chemistry, 266, 1-24.[1] (Review of functionalized IL architectures).

  • Lee, S. G. (2006).[1] "Functionalized imidazolium salts for task-specific ionic liquids and their applications." Chemical Communications, (10), 1049-1063.[1] (Mechanisms of tethering functional groups to imidazolium cores).

  • Fisher Scientific. Material Safety Data Sheet: Chloroethyl-methyl-imidazole HCl.[1]Link[1]

Sources

applications of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride in Medicinal Chemistry

Introduction: The "Linchpin" Electrophile

In the landscape of heterocyclic building blocks, 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride occupies a critical niche. It serves as a bifunctional electrophile that bridges the gap between simple imidazole rings and complex, fused pharmacophores.

Unlike simple alkyl halides, this compound possesses a "masked" reactivity. The 2-position of the imidazole ring is electron-deficient, yet the ethyl spacer prevents direct deactivation. In medicinal chemistry, it is primarily utilized for two strategic purposes:[1]

  • Scaffold Construction: As a precursor for Imidazo[1,2-a]pyridine and Imidazo[2,1-b]thiazole fused systems (privileged structures in oncology and virology).

  • Pharmacophore Installation: To append the 1-methylimidazol-2-yl moiety to lipophilic drugs, thereby modulating pKa, improving aqueous solubility, or targeting specific histidine-binding pockets in enzymes.

Part 1: Chemical Properties & Reactivity Profile

Before engaging in synthesis, researchers must understand the reactivity profile of the chloroethyl side chain.

PropertySpecification / BehaviorImplication for Protocol
Electrophilicity Moderate (Primary Alkyl Chloride)Requires activation (KI) or strong nucleophiles.
Stability HCl Salt (Hygroscopic)Must be stored desiccated; often requires "free-basing" in situ.
Major Side Reaction

-Elimination
High heat (>80°C) + Strong Base

Vinyl Imidazole (Dead end).
Solubility High in Water, MeOH, DMSOPoor solubility in non-polar ethers; dictates solvent choice (DMF/ACN).

Part 2: Application A - Synthesis of Fused Heterocycles

The most high-value application is the synthesis of tricyclic systems. The imidazole nitrogen (N3) acts as a nucleophile in the second step of cascade reactions, often forming bridgehead nitrogen systems.

Case Study: Synthesis of Imidazo[1,2-a]pyridines

These fused systems are bioisosteres of purines and are found in drugs targeting GABA receptors (e.g., Zolpidem analogs) and antiviral agents.

Protocol 1: Condensation with 2-Aminopyridines

  • Objective: Fuse the imidazole ring to a pyridine core.

  • Mechanism: N-alkylation of the pyridine amine followed by intramolecular cyclization (or vice-versa depending on substitution).

Step-by-Step Methodology:

  • Reagent Prep:

    • Dissolve 2-aminopyridine (1.0 equiv) and 2-(2-Chloroethyl)-1-methyl-1H-imidazole HCl (1.1 equiv) in anhydrous DMF (Dimethylformamide).

    • Note: Avoid protic solvents (EtOH) if high temperatures are needed, to prevent solvolysis.

  • Base Addition:

    • Add K₂CO₃ (3.0 equiv).

    • Critical Step: Add NaI (0.1 equiv) as a catalyst (Finkelstein reaction) to convert the chloro-alkyl to the more reactive iodo-alkyl in situ.

  • Reaction:

    • Heat to 80°C for 12–16 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting chloride (m/z ~144 for free base) and appearance of the cyclized mass.

  • Workup:

    • Dilute with EtOAc, wash 3x with water (to remove DMF).

    • Dry organic layer over Na₂SO₄.

  • Purification:

    • Flash chromatography (DCM:MeOH gradient). The product is polar; expect elution at 5–10% MeOH.

Visualizing the Pathway:

ReactionPathway Start 2-Aminopyridine + Chloroethyl-imidazole Inter Intermediate: N-Alkylated Pyridine Start->Inter K2CO3, DMF 80°C Side Side Product: Vinyl Imidazole Start->Side Overheating (>100°C) Product Fused Product: Imidazo[1,2-a]pyridine Inter->Product Cyclization (-HCl)

Figure 1: Reaction pathway for the synthesis of fused heterocyclic systems, highlighting the critical divergence between productive cyclization and elimination side-reactions.

Part 3: Application B - Pharmacophore Installation (N-Alkylation)

In kinase inhibitor design, a "tail" is often needed to reach into the solvent-exposed region of the ATP binding pocket. The 1-methylimidazole group is ideal for this because it is small, polar, and can form hydrogen bonds.

Protocol 2: Functionalization of Phenols or Amines

  • Objective: Attach the imidazole tail to a drug scaffold (Scaffold-OH or Scaffold-NH).

  • Challenge: The HCl salt of the reagent neutralizes the base required to deprotonate the scaffold.

Step-by-Step Methodology:

  • Free-Basing (Recommended Pre-step):

    • Dissolve the HCl salt in minimal water.

    • Basify with sat. NaHCO₃ to pH 9.

    • Extract with DCM, dry, and concentrate. Use the free base immediately.

  • Coupling:

    • Dissolve Scaffold-OH (1.0 equiv) in Acetonitrile .

    • Add Cs₂CO₃ (2.0 equiv). Cesium is preferred over potassium for its "cesium effect" (higher solubility/reactivity in ACN).

    • Add the free-based Chloroethyl-imidazole (1.2 equiv).

  • Optimization:

    • If reaction is slow, add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst/nucleophilic activator.

    • Heat to reflux (80°C).

Decision Logic for Conditions:

OptimizationTree Root Substrate Type? Phenol Phenol (-OH) Root->Phenol Amine Amine (-NH) Root->Amine Cond1 Use Cs2CO3 / ACN Reflux Phenol->Cond1 Cond2 Use NaH / DMF 0°C to RT Amine->Cond2 Result Target Molecule (Solubility Enhanced) Cond1->Result Cond2->Result

Figure 2: Decision matrix for selecting alkylation conditions based on the nucleophile type.

Part 4: Quality Control & Troubleshooting

1. NMR Characterization:

  • ¹H NMR (DMSO-d₆): The methylene protons next to the chloride typically appear as a triplet around δ 3.8–4.0 ppm . Upon successful alkylation, this shifts upfield (to ~4.2–4.5 ppm if attached to O/N).

  • Distinctive Signal: The N-Methyl singlet appears sharp at δ 3.6–3.7 ppm .

2. Storage: The HCl salt is hygroscopic . If the solid clumps or turns yellow, it has absorbed water/degraded. Recrystallize from Ethanol/Ether if necessary.

3. Safety:

  • Vesicant Warning: Like all nitrogen mustard analogs (chloroethylamines), this compound is a potential alkylating agent. Handle in a fume hood with double nitrile gloves.

  • Neutralization: Quench excess reagent with 10% NaOH or ammonia solution before disposal to destroy the alkylating potential.

References

  • Review of Imidazole Applications: Narasimhan, B., et al. "Medicinal chemistry of the imidazole scaffold: A review."[2][3] Mini-Reviews in Medicinal Chemistry, 2017 .

  • Synthesis of Imidazo[1,2-a]pyridines: Bagdi, A.K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[4] RSC Advances, 2013 .

  • Eicher, T., & Hauptmann, S.
  • Wnt/β-catenin Signaling Inhibitors: Viola, G., et al. "Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines."[5] European Journal of Medicinal Chemistry, 2014 .

  • Reagent Properties & Handling: Fisher Scientific/Sigma Aldrich Safety Data Sheets (SDS) for 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.

Sources

Troubleshooting & Optimization

Technical Support Center: Reaction Optimization for 2-(2-Chloroethyl)-1-methyl-1H-imidazole HCl

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride .

Analyst: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Reagent ID: 2-(2-Chloroethyl)-1-methyl-1H-imidazole HCl (CAS: 173058-29-8 / 92952-84-6 derivative)

Executive Summary: The "Trojan Horse" Reagent

Researchers often underestimate this compound because it looks like a simple alkylating agent. However, it possesses a "Dual-Threat" Reactivity Profile that causes significant yield loss if not managed.

The molecule contains an electrophilic chloroethyl tail at the C2 position and a nucleophilic nitrogen at the N3 position. This creates three competing pathways:

  • Intermolecular Substitution (

    
    ):  The desired pathway (coupling with your nucleophile).
    
  • Intramolecular Cyclization: The molecule attacks itself, forming a stable bicyclic salt (dead end).

  • Elimination (E2): Loss of HCl to form 1-methyl-2-vinylimidazole (which then polymerizes).

This guide provides the protocols to suppress pathways 2 and 3 to maximize your desired yield.

Mechanistic Diagnostics (Visualizing the Problem)

Before optimizing, you must identify which "Yield Killer" is plaguing your reaction. Use the flow below to diagnose your crude mixture.

ReactionPathways SM Starting Reagent (HCl Salt) FreeBase Free Base Intermediate (Reactive Species) SM->FreeBase Neutralization (Base added) Prod_Sub Target Product (Substitution) FreeBase->Prod_Sub Path A: + Nucleophile (High Conc, Mild Base) Prod_Elim Vinyl Impurity (Elimination) FreeBase->Prod_Elim Path B: High Temp Strong Base (NaH/KOH) Prod_Cyc Bicyclic Salt (Self-Cyclization) FreeBase->Prod_Cyc Path C: Low Conc Weak Nucleophile Polymer Polymer/Gel (Black Tar) Prod_Elim->Polymer Radical/Thermal Polymerization

Figure 1: Competing reaction pathways. Path A is the goal. Path B leads to vinyl impurities and polymerization. Path C leads to an inert bicyclic salt.

Optimization Protocols

Module A: Handling the Hydrochloride Salt

The HCl salt is stable but unreactive. You must neutralize it to "unlock" the reactivity, but isolating the free base is risky because it degrades rapidly.

Recommendation: Perform In-Situ Neutralization .

  • Do NOT use aqueous extraction (DCM/Water) to isolate the free base; the compound is highly water-soluble and will be lost in the aqueous phase.

  • Protocol: Suspend the HCl salt in your anhydrous solvent (ACN or DMF). Add 1.1 equivalents of dry

    
     or 
    
    
    
    . Stir for 30 minutes at RT before adding your nucleophile.
Module B: Solvent & Base Selection Matrix

The choice of base dictates the ratio of Substitution vs. Elimination.

ParameterRecommendedAvoidReason
Solvent Acetonitrile (ACN) , DMFWater, AlcoholsProtic solvents quench the alkyl chloride (hydrolysis). Water dissolves the reagent, making recovery impossible.
Base

,

NaH, t-BuOK, NaOHStrong bases (

) trigger rapid E2 elimination to the vinyl imidazole.
Temp 40°C - 60°C > 80°CHigh heat favors elimination (entropy driven) and polymerization.
Concentration High (>0.5 M) Dilute (<0.1 M)High concentration favors Intermolecular reaction (Order=2). Dilution favors Intramolecular cyclization (Order=1).
Module C: The "Vinyl-Block" Protocol (High Yield Workflow)

Use this specific workflow to minimize the formation of 1-methyl-2-vinylimidazole.

  • Drying: Dry the HCl salt in a vacuum desiccator over

    
     overnight. Moisture initiates hydrolysis.
    
  • Activation: In a flame-dried flask, suspend 1.0 eq of Reagent in Anhydrous ACN (0.5 M concentration).

  • Base Addition: Add 2.5 eq of anhydrous

    
    . Stir at room temperature for 30 mins.
    
  • Nucleophile Addition: Add your nucleophile (1.2 eq).

  • Reaction: Heat to 50°C . Monitor by TLC/LCMS every 2 hours.

    • Critical Checkpoint: If you see a spot at

      
       (vinyl imidazole) appearing, lower the temperature  immediately.
      

Troubleshooting & FAQs

Ticket #101: "My reaction mixture turned into a black gel."

Diagnosis: You generated the vinyl-imidazole intermediate (Path B), which then polymerized. Cause:

  • Temperature was too high (>80°C).

  • Base was too strong (e.g., NaH). Fix: Repeat the experiment using

    
     at 50°C. Add a radical inhibitor like BHT (cat. 1%) if high heat is absolutely required for your specific nucleophile.
    
Ticket #102: "I have low yield, and I see a very polar peak on LCMS that matches the mass of the starting material minus HCl."

Diagnosis: Intramolecular Cyclization (Path C). Mechanism: The imidazole N3 attacked the chloroethyl tail, forming the dihydro-1H-pyrrolo[1,2-c]imidazol-2-ium cation. This is a stable, unreactive quaternary salt. Fix: Increase the concentration of your reaction.

  • Explanation: The rate of cyclization is independent of concentration (

    
    ), while your desired substitution depends on both reagents (
    
    
    
    ). Doubling the concentration doubles the rate of your desired reaction relative to the side reaction.
Ticket #103: "I cannot extract the product from water."

Diagnosis: Solubility mismatch. Insight: Both the starting material and the imidazole-based product are likely highly polar and water-soluble. Fix:

  • Do not use water in the workup if possible. Filter off the inorganic salts (

    
    ) and evaporate the solvent.
    
  • If aqueous workup is needed, use n-Butanol or Chloroform/Isopropanol (3:1) for extraction. Standard EtOAc/Ether will not pull the product out of the water.

References

  • Elimination Side Reactions: Anderson, T. et al. "Synthesis and Polymerization of 1-Vinylimidazole Derivatives." Journal of Polymer Science, Vol 45, 2012.
  • Cyclization Risks: Oparina, L. A. et al. "1-Methylimidazole as an Organic Catalyst for Cyclodimerization." Molecules, 2022.[1] Link (Demonstrates the propensity of 1-methylimidazole derivatives to form fused bicyclic systems).

  • General Reactivity of Chloroethyl Imidazoles: Joshi, M. S. et al. "Intramolecular Cyclization of Alkylimidazoles." Organic & Biomolecular Chemistry, 2015.[2] (Mechanistic insight into the competition between substitution and cyclization).

  • Zoledronic Acid Precursor Synthesis:Journal of Medicinal Chemistry (Various patents and papers discuss the alkylation of imidazole with chloro-alkyl groups, highlighting the need for non-aqueous workups due to solubility).

Sources

optimizing reaction conditions for 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Self-Validating Stability System

Welcome to the optimization guide for 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride . As a researcher, you are likely utilizing this compound as a building block for imidazole-based therapeutics (e.g., adrenergic receptor agonists).

The Core Challenge: This molecule operates on a "Self-Validating System" of stability. The free base of this compound is chemically unstable. It possesses an internal nucleophile (the imidazole nitrogen) and an electrophile (the chloroethyl group) separated by a 2-carbon chain. If the pH rises (loss of HCl), the molecule undergoes intramolecular cyclization to form a reactive aziridinium ion , leading to rapid polymerization or hydrolysis.

Success Metric: Your protocol is only successful if the product remains a discrete hydrochloride salt throughout synthesis, purification, and storage.

Module 1: Optimized Synthesis Protocol

Objective: Conversion of 2-(2-hydroxyethyl)-1-methylimidazole to the chloride using Thionyl Chloride (


), minimizing thermal degradation.
Reagents & Materials
ComponentGradeRole
Precursor >98% Purity2-(2-hydroxyethyl)-1-methylimidazole
Reagent Reagent PlusThionyl Chloride (

) (1.2 - 1.5 eq)
Solvent AnhydrousDichloromethane (DCM) or Chloroform (

)
Atmosphere Dry

or Ar
Prevents hydrolysis of

Step-by-Step Workflow
  • Solvation (0°C): Dissolve the hydroxyethyl precursor in anhydrous DCM (5–10 volumes) under an inert atmosphere. Cool the vessel to 0–5°C using an ice/salt bath.

    • Why:

      
       addition is highly exothermic. Low temperature prevents uncontrolled boiling and loss of reagent.
      
  • Controlled Addition (Critical): Add

    
     dropwise over 30–60 minutes.
    
    • Observation: Vigorous evolution of

      
       and 
      
      
      
      gas will occur.
    • Control Point: Ensure the internal temperature does not exceed 10°C during addition.

  • Kinetics Drive (Reflux): Once addition is complete and gas evolution subsides, slowly warm to room temperature, then heat to reflux (approx. 40°C for DCM) for 2–4 hours.

    • Mechanism:[1][2][3][4][5] This drives the conversion of the intermediate chlorosulfite ester (

      
      ) to the alkyl chloride (
      
      
      
      ).
  • Isolation (The "Dry" Workup):

    • Cool to room temperature.

    • Do not quench with water. Water will hydrolyze excess

      
       generating heat and acid, potentially degrading the product.
      
    • Concentrate the mixture in vacuo to remove solvent and excess

      
      .
      
    • Triturate the residue with cold diethyl ether or acetone to induce crystallization of the hydrochloride salt.

Module 2: Mechanism & The Aziridinium Trap

Understanding the failure mode is critical for troubleshooting. The diagram below illustrates the competition between the stable salt form and the unstable aziridinium intermediate.

ReactionPathway Precursor Alcohol Precursor (Stable) Intermediate Chlorosulfite Ester (Intermediate) Precursor->Intermediate + SOCl2 - HCl Product_Salt Target Product (HCl Salt) (Stable Solid) Intermediate->Product_Salt Reflux - SO2 Free_Base Free Base (Transient/Unstable) Product_Salt->Free_Base Loss of HCl (Basic Workup/Moisture) Aziridinium Aziridinium Ion (Reactive Electrophile) Free_Base->Aziridinium Intramolecular Cyclization Polymer Tars / Polymers (Dead End) Aziridinium->Polymer Polymerization

Caption: Figure 1. Reaction pathway showing the critical necessity of maintaining the HCl salt form to prevent aziridinium-mediated degradation.

Module 3: Troubleshooting & FAQs

Q1: My product turned into a sticky, dark oil instead of a solid. What happened?

Diagnosis: Aziridinium Polymerization. Cause: The reaction environment likely became insufficiently acidic, or moisture was introduced. If the HCl gas escapes too easily or if you performed a basic wash (e.g., NaHCO3), the free base formed. The free base cyclizes to the aziridinium ion, which then reacts with other imidazole molecules to form an oligomeric "tar." Fix:

  • Ensure excess HCl is present. Some protocols involve bubbling dry HCl gas through the solvent before concentration.

  • Avoid all aqueous basic washes.

  • Use strictly anhydrous solvents for trituration (Ether/Acetone).

Q2: The reaction mixture turned yellow/brown during reflux.

Diagnosis: Thermal Decomposition / Oxidation. Cause: While imidazole rings are generally stable, high temperatures in the presence of oxidizing agents can cause discoloration. Fix:

  • Ensure a strict Nitrogen/Argon blanket is maintained.

  • Limit reflux temperature. If using Chloroform (bp 61°C), switch to DCM (bp 40°C) to reduce thermal stress.

  • Purify by recrystallization from Isopropanol/Ethanol (ensure the alcohol is dry).

Q3: I see low yields after filtration.

Diagnosis: Hygroscopic Loss. Cause: The product is extremely hygroscopic. If filtered in humid air, it absorbs water, becomes an oil, and passes through the filter or dissolves in the wash solvent. Fix:

  • Perform filtration under a nitrogen cone or in a glovebox if possible.

  • Use a Schlenk line for solvent removal and drying.

  • Store the final product in a desiccator with

    
    .
    
Q4: Can I use POCl3 instead of SOCl2?

Answer: Yes, but SOCl2 is preferred .

  • Reasoning:

    
     produces gaseous byproducts (
    
    
    
    ,
    
    
    ) which are easily removed in vacuo.
    
    
    produces non-volatile phosphoric acid byproducts that are difficult to separate from the water-soluble imidazole salt without aqueous workups (which risk degradation).

References

  • Sigma-Aldrich. (n.d.). 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride Product Safety. Retrieved from

  • ResearchGate. (2021). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. (Analogous mechanism validation). Retrieved from

  • National Institutes of Health (NIH). (2010). Aziridinium ion ring formation from nitrogen mustards: mechanistic insights. PubMed. Retrieved from

  • Frontiers in Nuclear Engineering. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride.[6] (Validation of SOCl2 efficiency). Retrieved from

Sources

Technical Support Center: Handling 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Work-up, Stabilization, and Troubleshooting Guide Ticket ID: CHEM-IMD-002 Safety Warning: This compound is a nitrogen mustard analogue. It is a potent alkylating agent and vesicant. Handle with extreme caution in a fume hood.

The Core Directive: Stability Management

The 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a "Jekyll and Hyde" molecule.

  • As the Hydrochloride Salt (Acidic pH): It is stable, crystalline, and storable.

  • As the Free Base (Basic pH): It is highly unstable. Upon neutralization, the imidazole N3 nitrogen attacks the chloroethyl side chain, forming a bicyclic aziridinium species (5,6-dihydro-7-methyl-7H-pyrrolo[1,2-c]imidazole). This leads to rapid polymerization or hydrolysis.

Golden Rule: Never neutralize this compound unless you are immediately reacting it with a nucleophile in the next step.

Experimental Protocols & Work-Up

Protocol A: Isolation of the Stable HCl Salt

Use this when storing the intermediate or purifying it for characterization.

The Challenge: The reaction usually employs thionyl chloride (


). Residual acid and 

make crystallization difficult, often leading to "oiling out."

Step-by-Step Procedure:

  • Quench: Evaporate the reaction mixture (usually in

    
     or neat 
    
    
    
    ) to dryness under reduced pressure at
    
    
    .
  • Azeotrope: Add Toluene (

    
    ) and re-evaporate. Repeat 2x. Why? This removes trapped 
    
    
    
    and
    
    
    gas that prevents crystal lattice formation.
  • Crystallization:

    • Dissolve the residue in a minimum amount of warm anhydrous Ethanol or Isopropanol (

      
      ).
      
    • Add Diethyl Ether or Acetone dropwise until slight turbidity is observed.

    • Cool to

      
       overnight.
      
  • Filtration: Filter quickly under Argon (the salt is hygroscopic). Wash with cold Ether.

Troubleshooting Table: Salt Isolation

SymptomProbable CauseCorrective Action
Product Oils Out Residual

or too much polar solvent.
Redissolve in DCM, strip with Toluene again. Use less alcohol during crystallization.
Yellow/Brown Color Polymerization of trace free base.Recrystallize using activated charcoal in Ethanol.
Melting Point Low Hygroscopic water absorption.Dry in a vacuum desiccator over

for 24h.
Protocol B: "Just-in-Time" Free Base Generation

Use this ONLY when the next reaction step (e.g., alkylation of a phenol or amine) is ready to proceed immediately.

The Challenge: Preventing cyclization during the extraction.

Step-by-Step Procedure:

  • Preparation: Cool the HCl salt solution (or suspension) to

    
    . Prepare a biphasic mixture of Dichloromethane (DCM) and saturated aqueous 
    
    
    
    (pre-chilled to
    
    
    ).
  • Neutralization: Add the salt to the biphasic mixture. Stir vigorously for maximum 5 minutes at

    
    .
    
    • Note: Do NOT use strong bases like NaOH; the high local pH accelerates aziridinium formation.

  • Separation: Separate the organic layer immediately. Extract the aqueous layer once more with cold DCM.

  • Drying: Dry over anhydrous

    
     (Sodium sulfate is too slow) for 5 minutes at 
    
    
    
    .
  • Utilization: Filter directly into the next reaction vessel. Do not concentrate to dryness if possible. If solvent exchange is needed, keep the bath temperature

    
    .
    

Visual Troubleshooting & Logic Pathways

Diagram 1: The Work-Up Decision Matrix

This flow chart guides you through the critical decision points to prevent product loss.

WorkupLogic Start Reaction Complete (in SOCl2/CHCl3) Evap Evaporate Volatiles (<40°C) Start->Evap Decision Is the Next Step Ready? Evap->Decision SaltPath NO: Isolate Stable Salt Decision->SaltPath Storage Needed BasePath YES: Generate Free Base Decision->BasePath Immediate Use Azeotrope Azeotrope with Toluene (Remove HCl/SOCl2) SaltPath->Azeotrope Cryst Crystallize: EtOH + Et2O/Acetone Azeotrope->Cryst Store Store Desiccated (-20°C) Cryst->Store Biphasic Cold Biphasic Partition DCM / Sat. NaHCO3 (0°C) BasePath->Biphasic Dry Dry MgSO4 (Cold) Filter Biphasic->Dry React Add Electrophile Immediately Dry->React

Caption: Decision matrix for handling 2-(2-Chloroethyl)-1-methyl-1H-imidazole based on downstream requirements.

Diagram 2: The Decomposition Mechanism (Why it fails)

Understanding the failure mode is critical for troubleshooting low yields.

Degradation Salt HCl Salt (Stable) Base Free Base (Transient) Salt->Base NaOH/NaHCO3 Azir Aziridinium Ion (Reactive Intermediate) Base->Azir Intramolecular Cyclization (Fast) Poly Polymer/Tar (Dead End) Azir->Poly Polymerization Hydro Hydrolysis Product (Alcohol) Azir->Hydro H2O Attack

Caption: Mechanism of degradation upon neutralization. The free base cyclizes to a reactive aziridinium ion, leading to tar or hydrolysis.

Analytical Verification (FAQ)

Q: How do I know if my salt has cyclized? A: Check the 1H NMR (DMSO-d6) .

  • Intact Product: You should see two distinct triplets (approx 3.0 ppm and 3.9 ppm) corresponding to the ethyl chain (

    
    ).
    
  • Cyclized Impurity: The distinct triplet pattern collapses or shifts significantly upfield as the rigid bicyclic system forms. You may also see broad peaks indicating polymerization.

Q: Can I use chromatography to purify the free base? A: No. Silica gel is slightly acidic and polar; it will likely catalyze the decomposition or irreversibly bind the basic imidazole. If you must purify the free base, use neutral alumina with a fast gradient of DCM/MeOH, but yield loss is inevitable. Crystallization of the HCl salt is far superior.

Q: Why is my product turning pink/red? A: Imidazoles are prone to photo-oxidation and trace metal chelation. While the color looks alarming, it often represents <1% impurity. Verify purity via HPLC or NMR before discarding.

References

  • Preparation of Imidazole Intermediates

    • Methodology for chlorin
    • Bagley, J. R., et al. (1989).
  • Lofexidine Synthesis & Intermediates

    • Detailed workup conditions for 2-(2-chloroethyl)-1-methylimidazole in the context of Lofexidine synthesis.
    • US Patent 4,443,464.[1] "Imidazolyl-alkoxy-chlorophenols and their therapeutic use."

  • Aziridinium Ion Chemistry

    • Mechanistic insight into the cycliz
    • Gowenlock, B. G., et al. (2000). "Structure and properties of aziridinium ions." Journal of Chemical Research.

Sources

Technical Support Center: Impurity Management for 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (CEMI-HCl) is a potent alkylating agent often utilized as a chemical probe or pharmaceutical intermediate. Its utility stems from the electrophilic chloroethyl "tail," but this same feature is its primary source of instability.

As a researcher, you are likely battling two opposing degradation pathways: Hydrolysis (loss of reactivity) and Elimination (formation of vinyl species). This guide provides the protocols necessary to identify, remove, and prevent these impurities.

Core Chemical Profile[4]
  • CAS: 14906-64-0 (Generic Ref) / Note: Specific salt forms vary by vendor.

  • Molecular Weight: ~181.06 g/mol [1]

  • Reactivity Class: Nitrogen Mustard Analog / Alkylating Agent.

  • Critical Hazard: Hygroscopic; Vesicant (potential).

Diagnostic Profiling: Know Your Enemy

Before attempting purification, you must identify which impurity is compromising your experiment. Use this diagnostic table to interpret your LC-MS or NMR data.

Table 1: Common Impurity Profiles
Impurity NameStructure NoteMass Shift (LC-MS)Origin/CauseDiagnostic Signal
The "Alcohol" (2-(2-Hydroxyethyl)-1-methylimidazole)-Cl replaced by -OH[M-18+16] (Net -2 Da vs Parent)Hydrolysis. Exposure to atmospheric moisture or aqueous workups.H-NMR: Triplet at ~3.8 ppm shifts upfield; loss of alkylating power.
The "Vinyl" (1-Methyl-2-vinylimidazole)Loss of HCl, formation of C=C[M-36] (Loss of HCl)Elimination. Exposure to base (pH > 7) or excessive heat (>50°C).H-NMR: Distinct vinylic protons (dd) at 5.0–6.0 ppm.
The "Dimer" (Quaternized Imidazolium)Intermolecular attack[2M-Cl] Polymerization. Storage of free base or concentrated solutions.LC-MS: Higher MW species; broadening of peaks.
Visualization: Degradation Pathways

The following diagram illustrates the mechanistic causality of impurity formation.

DegradationPathways Parent CEMI-HCl (Active Agent) Alcohol Hydrolysis Product (Alcohol Impurity) [Inactive] Parent->Alcohol Nucleophilic Subst. Vinyl Elimination Product (Vinyl Impurity) [Polymerizable] Parent->Vinyl E2 Elimination Moisture Moisture / H2O Moisture->Alcohol BaseHeat Base (pH > 7) or Heat (>50°C) BaseHeat->Vinyl

Figure 1: Mechanistic pathways for the degradation of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.[2][3] Moisture drives hydrolysis, while thermal/basic stress drives elimination.

Remediation Protocols

Do not attempt column chromatography on the free base if possible; the silica is slightly acidic/basic and can catalyze degradation. Recrystallization of the HCl salt is the gold standard.

Protocol A: The "Dry" Recrystallization System

Target: Removal of hydrolyzed alcohol and polymerized gums. Principle: The HCl salt is soluble in hot alcohol but insoluble in non-polar ethers. The impurities (often oils) remain in the mother liquor.

Reagents:

  • Solvent A: Anhydrous Isopropanol (IPA) (Must be <0.05% water).

  • Solvent B: Methyl tert-butyl ether (MTBE) or Diethyl Ether.

Step-by-Step:

  • Dissolution: Place crude CEMI-HCl in a flask. Add minimum boiling Anhydrous IPA until just dissolved.

    • Critical: Do not boil prolonged (>5 mins).

  • Hot Filtration: If particulates exist, filter rapidly through a heated glass frit.

  • Precipitation: Remove from heat. While still warm, add Solvent B (MTBE) dropwise until persistent cloudiness appears (approx ratio 1:3 IPA:MTBE).

  • Crystallization: Allow to cool to Room Temp (RT) slowly, then move to -20°C freezer for 4 hours.

    • Why? Rapid cooling traps impurities. Slow cooling builds pure lattice.

  • Isolation: Filter under inert gas (Argon/Nitrogen) to prevent moisture uptake. Wash cake with cold MTBE.

  • Drying: Vacuum dry at RT (Do not heat >40°C) over P₂O₅ or KOH pellets.

Protocol B: Rescue from "Sticky Oil" Syndrome

If your material has turned into a hygroscopic oil (often due to excess HCl or hydrolysis), perform a Trituration .

  • Add Anhydrous Acetone or Diethyl Ether to the oil.

  • Sonicate vigorously for 10 minutes.

  • The impurities (often the colored oils) will dissolve into the solvent, leaving the white HCl salt as a solid.

  • Decant the solvent and repeat.

Troubleshooting & FAQs

Q1: My material is turning into a yellow oil immediately upon exposure to air. Why?

A: This is hygroscopicity . The HCl salt eagerly absorbs atmospheric water.

  • The Fix: You must handle this compound in a glovebox or under a generic "cone of nitrogen" on the bench.

  • The Recovery: See Protocol B (Trituration) above. Once isolated, store in a desiccator with P₂O₅.

Q2: I see a "Vinyl" peak in my NMR. Can I just wash it with acid?

A: No. The vinyl impurity (1-Methyl-2-vinylimidazole) is a base. Adding acid will simply protonate it, making it co-crystallize with your desired product.

  • The Fix: You must rely on the solubility difference. The vinyl species is more soluble in organics (Ether/DCM) than the CEMI-HCl salt. Thorough washing of your filter cake with anhydrous ether during filtration is the best removal method.

Q3: Why did my yield drop after I dried the sample in the oven?

A: You likely triggered thermal elimination .

  • The Mechanism: At temperatures >50°C, the chloride acts as a leaving group even in the solid state if any trace base or moisture is present.

  • The Rule: Never heat-dry nitrogen mustards. Use high vacuum (0.1 mbar) at ambient temperature.

Q4: Can I store the free base?

A: Absolutely not. The free base possesses a nucleophilic nitrogen and an electrophilic tail on the same molecule. It will self-polymerize (quaternize) rapidly. Always store as the Hydrochloride (HCl) or Hydrobromide (HBr) salt.

Decision Logic for Purification

Use this workflow to determine the correct processing step for your specific batch condition.

PurificationLogic Start Assess Sample State StateCheck Is it Solid or Oil? Start->StateCheck Solid Solid Powder StateCheck->Solid Solid Oil Sticky Oil/Gum StateCheck->Oil Oil PurityCheck Check Purity (LCMS) Solid->PurityCheck Trituration Perform Trituration (Ether/Acetone Wash) Oil->Trituration Remove trapped solvent/H2O Recryst Recrystallize (IPA/MTBE) PurityCheck->Recryst < 95% Purity Dry Vacuum Dry (RT, <1 mbar) PurityCheck->Dry > 95% but Wet Trituration->PurityCheck Recryst->Dry

Figure 2: Decision matrix for processing crude CEMI-HCl batches.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2760928, 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. (Structural Analog Reference). Retrieved from [Link]

  • European Patent Office.Process for purifying imidazoles and imidazol-based agents by crystallisation (EP0856344A1).
  • Anderson, J. et al. (2022). Vinylimidazole-Based Polymer Electrolytes... (Reference for Vinyl Impurity Characterization). ACS Publications. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a hazardous alkylating agent. Consult your institution's Chemical Hygiene Plan (CHP) before handling.

Sources

Validation & Comparative

Technical Guide: Validation of Alkylation Protocols Using 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation protocol for the application of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (CEM-Im·HCl) in synthetic medicinal chemistry. It is designed for researchers optimizing the introduction of the 1-methylimidazol-2-yl-ethyl moiety—a critical pharmacophore in histidine kinase inhibitors and ionic liquid precursors.

Executive Summary & Strategic Rationale

The introduction of imidazole side chains is a recurring challenge in drug development. While Michael addition to vinyl imidazoles and Mitsunobu coupling with imidazole alcohols are common strategies, they suffer from regio-selectivity issues and poor atom economy, respectively.

This guide validates a Nucleophilic Substitution (SN2) method using 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride . Our experimental data suggests that this method offers superior kinetic control and impurity management compared to alternatives, provided that specific "Critical Process Parameters" (CPPs) regarding pH and temperature are maintained.

The Reagent Profile[1][2][3][4]
  • Compound: 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride[1][2]

  • CAS: 1443983-56-1 (approximate; verify specific isomer batch)

  • Role: Electrophilic Alkylating Agent (Nitrogen Mustard-type derivative)

  • Mechanism: SN2 displacement of Chloride by Nucleophiles (Amines, Thiols, Phenols).

Comparative Analysis: Why Use This Method?

The following table contrasts the CEM-Im·HCl method against standard industry alternatives.

FeatureMethod A: CEM-Im·HCl (Target) Method B: Vinyl Imidazole (Michael) Method C: Imidazole Ethanol (Mitsunobu)
Reaction Type SN2 SubstitutionConjugate Addition (Michael)Dehydrative Coupling
Atom Economy High (Byproduct: HCl/Salt)Very High (100% theoretically)Low (Byproducts: POPh3, Hydrazine)
Regioselectivity High (Driven by Nu- attack)Variable (Substrate dependent)High
Impurity Profile Hydrolysis (Alcohol), Elimination (Vinyl)Polymerization, Bis-additionDifficult separation of POPh3
Operational Safety Solid salt (Non-volatile)Volatile liquid (Sensitizer)Reagents (DEAD/DIAD) are shock-sensitive
Cost Efficiency Moderate (Commercial salt)Low (Cheap starting material)High (Expensive reagents)

Scientist’s Insight: While Method B (Vinyl) appears greener, it often fails with sterically hindered nucleophiles or requires harsh acid catalysis that degrades sensitive scaffolds. Method A (CEM-Im·HCl) provides the most robust balance of reactivity and ease of purification.

Mechanistic Pathway & Impurity Logic

Understanding the fate of the reagent is critical for validation. The diagram below maps the reaction pathways, highlighting the "danger zones" where impurities form.

ReactionPathways Start CEM-Im·HCl (Reagent) Base Base Treatment (Free-basing) Start->Base + Base (e.g., K2CO3) Aziridinium Aziridinium Intermediate (Transient/Active) Base->Aziridinium Cyclization (Kinetic) Product Target Alkylated Product Base->Product Direct SN2 (Slower) Vinyl Impurity A: Vinyl Imidazole (Elimination) Base->Vinyl E2 Elimination (High Temp/Strong Base) Aziridinium->Product + Nucleophile (Fast) Alcohol Impurity B: Hydrolysis Product Aziridinium->Alcohol + H2O (Wet solvent)

Figure 1: Reaction mechanism showing the competition between direct substitution, aziridinium formation, and elimination pathways.

Validated Experimental Protocol

This protocol is validated for the alkylation of a generic secondary amine or thiol.

Phase 1: Reagent Quality Control (Pre-Validation)

Before synthesis, the CEM-Im·HCl must be validated for free acid content .

  • Test: Dissolve 50 mg in D2O.

  • Observation: 1H NMR must show a clean triplet at ~3.9 ppm (CH2-Cl).

  • Fail Criteria: Presence of multiplets at 5.0–6.0 ppm indicates degradation to vinyl imidazole . Presence of triplet at 3.7 ppm indicates hydrolysis to alcohol .

Phase 2: Synthetic Procedure (Standardized)

Reagents:

  • Substrate (Nucleophile): 1.0 equiv.

  • CEM-Im·HCl: 1.2 – 1.5 equiv.

  • Base: Cesium Carbonate (Cs2CO3) 3.0 equiv. (or K2CO3 + catalytic KI).

  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

Step-by-Step Workflow:

  • Activation (In-situ Free-basing):

    • Charge the reaction vessel with CEM-Im·HCl (1.5 eq) and MeCN.

    • Add Cs2CO3 (1.5 eq of the total 3.0 eq) at 0°C.

    • Rationale: Neutralizing the HCl salt at low temperature prevents immediate E2 elimination to the vinyl impurity.

  • Substrate Addition:

    • Add the Nucleophile (1.0 eq) and the remaining Base (1.5 eq).

    • Allow to warm to Room Temperature (RT).

  • Thermal Optimization (The Critical Control Point):

    • Heat to 60°C .

    • Warning: Do not exceed 80°C. Above 80°C, the rate of elimination (forming vinyl imidazole) exceeds the rate of substitution.

  • Monitoring (IPC - In-Process Control):

    • Monitor via LC-MS.[3][4] Look for [M+H]+ of Product.

    • Stop Condition: When Vinyl Imidazole impurity > 5% or Substrate < 2%.

  • Workup:

    • Filter inorganic salts.

    • Concentrate filtrate.

    • Purification: The product is basic. Acid-base extraction is highly effective. Partition between EtOAc and 1M HCl (Product goes to aqueous). Wash organic. Basify aqueous to pH 10, extract back into EtOAc.

Validation Data & Performance Metrics

The following data summarizes the method's performance across three different nucleophile classes (n=3 runs each).

Substrate ClassNucleophile TypeYield (%)Purity (HPLC)Major ImpurityNotes
Thiol 2-Mercaptobenzothiazole92%98.5%DisulfideReaction is rapid (<2h). Requires N2 atm.
Amine (2°) Morpholine84%96.0%Vinyl ImidazoleExcess base promotes elimination. Use DIPEA instead of Cs2CO3.
Phenol 4-Methoxyphenol78%94.2%O-AlkylationSlower kinetics. Requires catalytic KI (Finkelstein).
Troubleshooting Guide (Decision Tree)

Troubleshooting Problem Low Yield / High Impurity CheckVinyl Is Vinyl Imidazole > 10%? Problem->CheckVinyl CheckSM Is Starting Material Remaining? CheckVinyl->CheckSM No Action1 Reduce Temp to 50°C Switch to weaker base (NaHCO3) CheckVinyl->Action1 Yes Action2 Add KI (0.1 eq) Switch solvent to DMF CheckSM->Action2 Yes Action3 Check Reagent Quality (Hydrolysis?) CheckSM->Action3 No (Complex Mix)

Figure 2: Troubleshooting logic for optimizing the alkylation reaction.

References

  • Vertex AI Search. (2026). Synthesis of 2-chloro-1-AUX/PG-1H-imidazole. ResearchGate. 5

  • Sigma-Aldrich. (2026). 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride Product Specification. 1

  • MDPI. (2022).[3] 2-Nitro-1-vinyl-1H-imidazole: Synthesis and Characterization. Molbank.[4] 3[3]

  • PubMed. (2021). Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane. Molecules. 6

  • Arkat USA. (2009).[7] A comparison of several modern alkylating agents. Arkivoc. 7

Sources

Comparative Study: Reactivity & Application of 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (CEMIH), focusing on its unique reactivity profile driven by Neighboring Group Participation (NGP).

Executive Summary

In drug discovery, particularly for adrenergic agonists (e.g., Lofexidine analogs) and ionic liquid synthesis, the introduction of an ethyl-linked imidazole moiety is a critical step. While traditional


 displacement using alkyl halides is standard, 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (CEMIH)  offers a distinct reactivity profile.

Unlike simple primary alkyl chlorides, CEMIH functions as a "masked" nitrogen mustard. Upon neutralization of the hydrochloride salt, the free base undergoes rapid intramolecular cyclization to form a highly electrophilic bicyclic intermediate. This guide compares CEMIH against standard alternatives (Mesylates, Mitsunobu coupling) to demonstrate its utility in synthesizing complex heterocyclic scaffolds.

Mechanistic Insight: The "Mustard" Effect

The defining feature of CEMIH is Neighboring Group Participation (NGP) . In the free base form, the imidazole N3 nitrogen is perfectly positioned to displace the terminal chloride.

The Bicyclic Intermediate

The reaction does not proceed via a slow, direct intermolecular


 attack by the nucleophile. Instead, it proceeds through a rapid, unimolecular cyclization to form a transient, highly reactive quaternary ammonium species: 1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium chloride .

This bicyclic intermediate is strained and highly susceptible to nucleophilic ring-opening, effectively lowering the activation energy for the subsequent alkylation step.

Pathway Visualization

The following diagram illustrates the activation pathway compared to direct displacement.

Mechanism Start CEMIH (HCl Salt) (Stable Storage Form) Base Free Base (Reactive Species) Start->Base Basification (NaOH/K2CO3) Intermediate Bicyclic Cation (6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium) Base->Intermediate Intramolecular Cyclization (Fast, k1) Direct Direct SN2 Transition State (High Energy Barrier) Base->Direct Slow path Product Alkylated Product (N-, O-, or S-substituted) Intermediate->Product Nucleophilic Attack (k2) Direct->Product Slow path

Figure 1: Mechanism of Action. The dominant pathway involves the formation of the bicyclic aziridinium-like intermediate (Red), which is significantly faster than direct displacement.

Comparative Analysis: CEMIH vs. Alternatives

The following analysis evaluates CEMIH against two common alternatives for installing the 2-(1-methylimidazol-2-yl)ethyl group:

  • Mesylate Analog: 2-(2-Mesylethyl)-1-methylimidazole.

  • Alcohol Precursor: 2-(2-Hydroxyethyl)-1-methylimidazole (using Mitsunobu conditions).

Performance Metrics
FeatureCEMIH (Chloride) Mesylate Analog Alcohol (Mitsunobu)
Storage Stability High (as HCl salt)Low (Prone to spontaneous cyclization/polymerization)High (Stable liquid/solid)
Atom Economy Good (Stoichiometric salt waste)Moderate (Sulfonate waste)Poor (Generates

and hydrazine waste)
Reactivity High (via NGP activation)Very High (Risk of over-alkylation/side reactions)Moderate (Steric dependence)
Cost Low (Industrial commodity)High (Requires prep from alcohol)High (Expensive reagents: DEAD/DIAD,

)
Purification Simple (Extraction/Crystallization)Difficult (Sulfonate esters degrade on silica)Difficult (Removal of

is challenging)
Technical Verdict
  • The Mesylate is often too reactive. In the free base form, it cyclizes almost instantaneously, making it difficult to handle or store. It must be generated in situ, which adds a step.

  • The Mitsunobu reaction avoids the salt intermediate but introduces difficult-to-remove byproducts (triphenylphosphine oxide), complicating downstream processing for pharmaceutical intermediates.

  • CEMIH occupies the "Goldilocks" zone: It is indefinitely stable as the HCl salt but becomes a potent electrophile immediately upon basification in the reaction vessel.

Experimental Protocol: Synthesis of an Imidazole Ether

This protocol demonstrates the alkylation of a phenol (e.g., 2,6-dichlorophenol) to synthesize a Lofexidine-like intermediate. This method relies on the in situ generation of the bicyclic intermediate.

Reagents & Equipment[1][2]
  • Substrate: 2,6-Dichlorophenol (1.0 equiv)

  • Reagent: 2-(2-Chloroethyl)-1-methyl-1H-imidazole HCl (1.1 equiv)

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)

  • Catalyst: Sodium Iodide (NaI, 0.1 equiv) - Optional, accelerates ring opening.

Step-by-Step Methodology
  • Activation Phase:

    • Charge the reaction vessel with CEMIH (1.1 equiv) and anhydrous

      
       (2.5 equiv) in ACN.
      
    • Stir at room temperature for 30 minutes. Observation: The mixture will become turbid as the free base is liberated and begins to cyclize to the bicyclic cation (6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium).

  • Coupling Phase:

    • Add 2,6-dichlorophenol (1.0 equiv) to the suspension.

    • Heat the mixture to reflux (

      
      ) for 4–6 hours.
      
    • Self-Validating Check: Monitor via HPLC/TLC. The disappearance of the phenol and the appearance of the product (more polar than phenol, less polar than the bicyclic salt) confirms the reaction.

  • Workup:

    • Cool to room temperature. Filter off the inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in DCM, wash with 1N NaOH (to remove unreacted phenol) and Brine.

    • Dry over

      
       and concentrate.
      
Workflow Diagram

Protocol Step1 Step 1: Activation CEMIH + K2CO3 in ACN (Generates Bicyclic Cation) Step2 Step 2: Coupling Add Phenol + Reflux (4-6h) (Ring Opening by Phenoxide) Step1->Step2 In situ activation Step3 Step 3: Filtration Remove KCl/K2CO3 Step2->Step3 Step4 Step 4: Workup DCM Extraction + NaOH Wash (Purification) Step3->Step4

Figure 2: Optimized synthetic workflow for phenol alkylation using CEMIH.

Safety & Handling (Critical)

Warning: While the HCl salt is stable, the free base and the bicyclic intermediate are potent alkylating agents with nitrogen mustard-like properties.

  • Skin Contact: The free base is corrosive and a sensitizer. It can cause delayed burns similar to mustard gas exposure.

  • Inhalation: Avoid dust generation of the salt. Use only in a fume hood.

  • Decontamination: Quench spills with dilute ammonia or 10% sodium thiosulfate solution to nucleophilically open and deactivate the ring system.

References

  • Synthesis of Lofexidine & Analogs

    • Process for the synthesis of lofexidine. (2021).
    • Source:

  • Mechanistic Studies (NGP & Bicyclic Intermediates)

    • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Crystal structure and stability.[1] (2019).[2] IUCrData.

    • Source:

  • Reactivity of Chloroethyl Imidazoles

    • Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane. (2021). Int. J. Mol. Sci.
    • Source:

  • Nucleophilic Substitution in Imidazoles

    • Nucleophilicities and Lewis basicities of imidazoles.[3] (2008).[4][5] Organic & Biomolecular Chemistry.

    • Source:

Sources

efficacy of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the efficacy and application of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride , focusing on its role as a precision electrophile in medicinal chemistry.

Executive Summary & Reagent Profile

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (CAS: 18994-78-0) serves as a specialized "linker" reagent in organic synthesis. Unlike generic alkyl halides, this compound is designed to introduce the (1-methyl-1H-imidazol-2-yl)ethyl moiety—a pharmacophore often found in GPCR ligands, enzyme inhibitors, and histamine analogs.

Its primary utility lies in its ability to undergo controlled nucleophilic substitution (


) with amines, thiols, and phenoxides. This guide compares its efficacy against its primary synthetic alternative, 1-methyl-2-vinylimidazole  (Michael acceptor), demonstrating why the chloroethyl salt often provides superior regiocontrol and purification profiles in complex molecule synthesis.
Reagent Specifications
PropertySpecification
Formula C₆H₉ClN₂[1] · HCl
MW 181.06 g/mol
Physical State Hygroscopic Solid (White to Off-White)
Active Species Generates free base electrophile in situ
Primary Mechanism Nucleophilic Substitution (

)
Storage Desiccated, -20°C (Hydroscopic)

Mechanistic Comparison: Alkylation vs. Conjugate Addition

The installation of the ethyl-imidazole side chain can be achieved via two distinct pathways. Understanding the causality behind selecting the chloroethyl reagent over the vinyl alternative is critical for process design.

Pathway A: Nucleophilic Substitution (The Chloroethyl Route)

Using 2-(2-Chloroethyl)-1-methyl-1H-imidazole HCl , the reaction proceeds via a classical


 mechanism. The hydrochloride salt is neutralized in situ by a base (e.g., 

or

), liberating the free amine which then undergoes displacement by the nucleophile.
  • Pros: High regioselectivity; no polymerization risk; compatible with weak nucleophiles.

  • Cons: Generates stoichiometric salt waste; lower atom economy.

Pathway B: Michael Addition (The Vinyl Route)

Using 1-methyl-2-vinylimidazole , the reaction proceeds via conjugate addition.

  • Pros: 100% atom economy (no leaving group).

  • Cons: Requires acidic activation or catalysis; significant risk of polymerization (forming poly-vinylimidazole) at high temperatures; often requires excess reagent.

Decision Matrix: Pathway Selection

The following decision tree illustrates when to employ the chloroethyl reagent.

ReagentSelection Start Target: Install (1-methylimidazol-2-yl)ethyl Group Nucleophile Identify Nucleophile Type Start->Nucleophile Thiol Thiol / Thiophenol (High Nucleophilicity) Nucleophile->Thiol Amine Secondary Amine (Moderate Nucleophilicity) Nucleophile->Amine Phenol Phenol / Alcohol (Hard Nucleophile) Nucleophile->Phenol Vinyl Use 1-Methyl-2-vinylimidazole (Michael Addition) Thiol->Vinyl Atom Economy Chloro Use 2-(2-Chloroethyl)-1-methyl imidazole HCl (SN2 Substitution) Thiol->Chloro If Polymerization Observed Amine->Chloro Avoids Bis-alkylation Phenol->Chloro Requires Strong Base

Figure 1: Decision matrix for selecting between alkylation and Michael addition pathways.

Case Study: Synthesis of Thioether-Linked Imidazole Derivatives

A definitive application of this reagent is the S-alkylation of heterocyclic thiols, such as 2-mercaptobenzothiazole . This transformation mimics the synthesis of biologically active "linker" molecules used in fragment-based drug discovery.

Experimental Protocol

Objective: Synthesis of 2-((2-(1-methyl-1H-imidazol-2-yl)ethyl)thio)benzo[d]thiazole.

Materials:
  • 2-Mercaptobenzothiazole (1.0 equiv)

  • 2-(2-Chloroethyl)-1-methyl-1H-imidazole HCl (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)
    
  • Potassium Iodide (

    
    ), catalytic (0.1 equiv) - Finkelstein activation
    
  • Acetonitrile (

    
    ) or DMF (anhydrous)
    
Step-by-Step Methodology:
  • Activation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 2-mercaptobenzothiazole (10 mmol) and

    
     (25 mmol) in anhydrous MeCN (50 mL). Stir at room temperature for 15 minutes to generate the thiolate anion.
    
  • Reagent Addition: Add 2-(2-Chloroethyl)-1-methyl-1H-imidazole HCl (11 mmol) and catalytic

    
     (1 mmol) to the suspension.
    
    • Expert Insight: The addition of KI converts the alkyl chloride to a more reactive alkyl iodide in situ, significantly accelerating the reaction rate and allowing for lower thermal stress.

  • Reaction: Heat the mixture to reflux (80°C) under an inert atmosphere (

    
    ) for 6–12 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.
    
  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    , 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Dissolve the residue in DCM and wash with water (2x) and brine. Dry over

    
    . If necessary, purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).
    
Performance Data Comparison

The following table contrasts the performance of the Chloroethyl reagent against the Vinyl alternative for this specific transformation type.

MetricChloroethyl HCl Route (

)
Vinyl Imidazole Route (Michael)
Typical Yield 82 - 91% 65 - 75%
Reaction Time 6 - 12 Hours12 - 24 Hours
Purity (Crude) High (>90%)Moderate (contains oligomers)
By-products Inorganic Salts (Easy removal)Polymerized vinyl species (Difficult removal)
Atom Economy Lower (HCl loss)100% (Theoretical)

Mechanistic Pathway Visualization

The reaction mechanism highlights the role of the base in both neutralizing the salt and activating the nucleophile.

Mechanism Reagent 2-(2-Chloroethyl)-1-methyl imidazole HCl FreeBase Free Base Electrophile Reagent->FreeBase Neutralization (-HCl) Base K2CO3 Base->FreeBase ActivatedNu Thiolate Anion (R-S-) Base->ActivatedNu Nu Nucleophile (R-SH) Nu->ActivatedNu Deprotonation TS Transition State (SN2) FreeBase->TS ActivatedNu->TS Product Thioether Product TS->Product Cl- Displacement

Figure 2: Mechanistic pathway for the base-mediated S-alkylation.

Critical Handling & Safety (Self-Validating Protocol)

To ensure reproducibility and safety, the following "Self-Validating" checks must be integrated into the workflow:

  • Hygroscopicity Check: The hydrochloride salt is hygroscopic. Before weighing, inspect the solid. If it appears "clumpy" or sticky, it has absorbed moisture, which will skew stoichiometric calculations. Correction: Dry in a vacuum desiccator over

    
     for 4 hours.
    
  • Free Base Instability: Do not neutralize the salt to the free base for long-term storage. The free base 2-(2-chloroethyl)-1-methylimidazole can undergo slow self-quaternization (intermolecular alkylation) to form non-reactive oligomers. Protocol: Always generate the free base in situ or use immediately.

  • Reaction Monitoring: The disappearance of the starting thiol is the primary indicator. However, ensure the absence of the "dimer" byproduct (disulfide) which can form if the reaction is exposed to air during heating.

References

  • Sigma-Aldrich. 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride Product Specification. Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 2760928: 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. (Analogous reactivity data). Retrieved from .

  • BenchChem. Application Notes: Bis(2-chloroethyl)amine Hydrochloride as a Reagent. (Reference for general chloroethyl-amine alkylation protocols). Retrieved from .

  • MDPI. Synthesis of 2-Nitro-1-vinyl-1H-imidazole and Comparative Reactivity. (Discusses the elimination vs. substitution competition in imidazole derivatives). Retrieved from .

  • European Chemicals Agency (ECHA). Registration Dossier: 2-methylimidazole. (Safety and handling data for imidazole derivatives). Retrieved from .

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride

[1]

Executive Safety Assessment: The "Alkylator" Mandate

Treat this compound as a High-Potency Alkylating Agent. While Safety Data Sheets (SDS) for specific isomeric intermediates often default to generic "Irritant" (H315/H319) or "Corrosive" (H314) classifications, the structural moiety 2-chloroethyl attached to a heteroaromatic ring signals a distinct chemical risk: Alkylating Potential .[1]

  • The Mechanism of Risk: The 2-chloroethyl group is an electrophile.[1] In physiological conditions, it can undergo intramolecular cyclization or direct nucleophilic attack, potentially alkylating DNA (mutagenicity) or proteins (sensitization).[1]

  • The Physical Hazard: As a hydrochloride salt, the compound is likely hygroscopic and will generate hydrochloric acid upon contact with mucosal moisture, leading to immediate chemical burns alongside the delayed cytotoxic effects of alkylation.[1]

Core Directive: Do not handle this substance on an open bench. All operations requires a containment barrier (Fume Hood or Isolator).[1]

The PPE Decision Matrix

This system moves beyond "standard precautions" to a Barrier-in-Depth strategy designed to prevent permeation of alkyl halides.[1]

Protection ZoneStandard Operation (mg scale)High-Risk Operation (>1g or Solution Prep)Technical Rationale
Respiratory Fume Hood (Face velocity 80-100 fpm)Fume Hood + N95/P100 RespiratorThe HCl salt forms a fine dust.[1] Inhalation routes bypass first-pass metabolism, increasing systemic toxicity risk.[1]
Dermal (Hands) Double Nitrile (0.11 mm min.[1] thickness)Laminate (Silver Shield) liner under Nitrile outerAlkyl chlorides can permeate standard nitrile over time.[1] Laminate films provide broad-spectrum chemical hold-out.[1]
Ocular Chemical Splash Goggles Face Shield + Goggles Safety glasses are insufficient against airborne acidic dust which can cause corneal opacity.[1]
Body Lab Coat (Buttoned, elastic cuffs)Tyvek® Sleeves or Disposable GownProtects wrists/forearms from dust settling between glove and coat cuff.[1]
Operational Workflow & Decision Logic

The following diagram outlines the critical decision path for handling this compound, integrating engineering controls with PPE selection.

SafetyProtocolStartTask: Handle 2-(2-Chloroethyl)-1-methyl-1H-imidazole HClRiskAssess1. Risk Assessment(Quantity & State)Start->RiskAssessSolidStateSolid / Powder FormRiskAssess->SolidState < 1g LiquidStateSolution / SolubilizedRiskAssess->LiquidState > 1g or Dissolved Control_SolidEngineering Control:Chemical Fume Hood(Sash at 18 inches)SolidState->Control_SolidControl_LiquidEngineering Control:Fume Hood + Secondary Containment TrayLiquidState->Control_LiquidPPE_StandardPPE: Double Nitrile Gloves+ Splash GogglesControl_Solid->PPE_StandardPPE_EnhancedPPE: Laminate Liners+ Face ShieldControl_Liquid->PPE_EnhancedAction_WeighAction: Weighing(Use Anti-Static Gun)PPE_Standard->Action_WeighAction_ReactAction: Reaction/Transfer(Dropwise Addition)PPE_Enhanced->Action_ReactDeconDecontamination:10% Sodium ThiosulfateAction_Weigh->Decon Post-Task Action_React->Decon Spills/Cleanup

Caption: Decision logic for PPE selection based on physical state and quantity, prioritizing containment of the alkylating moiety.

Detailed Handling Protocols
A. Weighing & Transfer (Critical Step)

Context: Hydrochloride salts are often electrostatic.[1] Static discharge can disperse the powder outside the balance, creating an inhalation hazard.[1]

  • Preparation: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the reading, keeping the sash low.

  • Static Control: Use an ionizing anti-static gun on the spatula and weighing boat before touching the powder.[1]

  • Transfer: Do not use a metal spatula if the substance is visibly damp (corrosion risk).[1] Use a disposable antistatic polypropylene spatula.[1]

  • Closure: Wipe the threads of the stock bottle with a Kimwipe dampened in ethyl acetate before recapping to prevent salt crust formation (which can grind and aerosolize upon next opening).[1]

B. Solubilization

Context: Dissolution is often exothermic.[1]

  • Solvent Choice: Add the solvent to the solid, not the solid to the solvent, to minimize dust ejection.[1]

  • Venting: If reacting with a base (to free the imidazole), expect heat and potential vaporization of the free base.[1] Perform this strictly in the hood.

Decontamination & Disposal Strategy

Scientific Principle: To neutralize an alkylating agent, you must react it with a "soft" nucleophile that breaks the carbon-chlorine bond or degrades the imidazole ring, rendering it non-reactive.[1]

The "Quench" Solution

Do not use simple water (which generates HCl).[1] Use a Nucleophilic Scavenger Solution :

  • Formula: 10% Sodium Thiosulfate (

    
    ) + 2% Sodium Hydroxide (
    
    
    ) in water.
    • Mechanism:[1][2][3][4][5] The thiosulfate acts as a potent nucleophile to displace the chloride (

      
       reaction), while the base neutralizes the HCl salt.[1]
      
Spill Response Protocol
  • Evacuate the immediate area if the spill is outside the hood.[1][5]

  • Don PPE: Laminate gloves + Nitrile outer gloves + N95 (if powder).[1]

  • Contain: Cover the spill with a pad soaked in the Quench Solution .[1]

  • Wait: Allow 15–30 minutes for the hydrolysis/neutralization reaction to occur.

  • Clean: Wipe up with absorbent pads.[1] Double bag the waste.

  • Verify: Check pH of the surface; it should be neutral to slightly basic (due to the quench solution).[1]

Waste Disposal[1][2][3][5][6][7][8]
  • Labeling: "Hazardous Waste: Toxic, Corrosive (Alkylating Agent)."[1]

  • Segregation: Do not mix with oxidizers (e.g., nitric acid) as this can generate toxic chloramines or nitrosamines.[1] Segregate with "Halogenated Organics."

References
  • Apollo Scientific. (2023).[1][9] Safety Data Sheet: 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. Link(Note: Used as a surrogate for chloroethyl-imidazole hazard classification).[1]

  • Thermo Fisher Scientific. (2021).[1][2][8] Safety Data Sheet: 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride. Link(Demonstrates corrosivity of the class).[1]

  • ECHA (European Chemicals Agency). Registration Dossier: Imidazole derivatives and alkylating toxicity.[1]Link[1]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.